molecular formula C8H9F2NO B15334886 5-(Difluoromethyl)-3-methoxy-2-methylpyridine

5-(Difluoromethyl)-3-methoxy-2-methylpyridine

Katalognummer: B15334886
Molekulargewicht: 173.16 g/mol
InChI-Schlüssel: BBIJFOUXTGTWIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Difluoromethyl)-3-methoxy-2-methylpyridine is a useful research compound. Its molecular formula is C8H9F2NO and its molecular weight is 173.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Difluoromethyl)-3-methoxy-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Difluoromethyl)-3-methoxy-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H9F2NO

Molekulargewicht

173.16 g/mol

IUPAC-Name

5-(difluoromethyl)-3-methoxy-2-methylpyridine

InChI

InChI=1S/C8H9F2NO/c1-5-7(12-2)3-6(4-11-5)8(9)10/h3-4,8H,1-2H3

InChI-Schlüssel

BBIJFOUXTGTWIN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=N1)C(F)F)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Analytical Characterization of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal and agricultural chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. Specifically, the difluoromethyl group (–CHF₂) has garnered significant attention as a lipophilic bioisostere for hydroxyl and thiol functional groups, capable of acting as a hydrogen bond donor while drastically altering the metabolic stability and membrane permeability of the parent scaffold[1].

5-(Difluoromethyl)-3-methoxy-2-methylpyridine (CAS: 1803691-24-8) is a highly functionalized azaheterocyclic building block[2]. Characterized by a pyridine core substituted with a methyl group, an electron-donating methoxy group, and an electron-withdrawing difluoromethyl group, this compound presents unique electronic push-pull dynamics. Because it serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)—including potential potassium-competitive acid blockers (P-CABs) and agrochemical agents—its unambiguous structural elucidation is paramount[3]. This whitepaper details the causality behind its analytical characterization, providing self-validating protocols for high-resolution mass spectrometry (HRMS) and multinuclear nuclear magnetic resonance (NMR) spectroscopy.

Structural & Physicochemical Profiling

Before initiating spectroscopic analysis, establishing the theoretical physicochemical baseline is required to guide instrument calibration and predict fragmentation behavior.

PropertyValue / Description
Chemical Name 5-(Difluoromethyl)-3-methoxy-2-methylpyridine
CAS Registry Number 1803691-24-8
Molecular Formula C₈H₉F₂NO
Monoisotopic Mass 173.0652 Da
Exact Mass [M+H]⁺ 174.0725 m/z
Key Structural Features C2-Methyl, C3-Methoxy, C5-Difluoromethyl, Pyridine Core

High-Resolution Analytical Characterization Strategies

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Relying solely on ¹H NMR for highly substituted pyridines often yields ambiguous results due to overlapping aromatic signals and complex second-order effects. To achieve absolute structural certainty, a multinuclear approach is mandatory[4].

  • The Causality of Cross-Nuclear Coupling: The presence of the –CHF₂ group is definitively proven by analyzing scalar spin-spin coupling (J-coupling) across different nuclei. In the ¹H spectrum, the proton of the difluoromethyl group is split by the two equivalent spin-½ ¹⁹F nuclei, resulting in a characteristic triplet with a massive geminal coupling constant (²J_{HF} ≈ 55 Hz).

  • Self-Validating Symmetry: Because J-coupling is a mutual interaction, this exact 55 Hz coupling must be mirrored in the ¹⁹F NMR spectrum, where the two fluorine atoms are split by the single proton into a doublet (²J{FH} ≈ 55 Hz). If these coupling constants do not perfectly match, the structural assignment is invalid. Furthermore, in ¹³C NMR, the C5 carbon will appear as a triplet due to one-bond carbon-fluorine coupling (¹J{CF} ≈ 240 Hz).

LC-HRMS Fragmentation Mechanics

High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-Performance Liquid Chromatography (UPLC) provides exact mass confirmation and structural connectivity via Collision-Induced Dissociation (CID).

  • The Causality of Neutral Loss: When subjected to ESI+ conditions, the pyridine nitrogen is readily protonated. Upon CID, the [M+H]⁺ precursor ion (m/z 174.0725) undergoes highly specific fragmentation. The most diagnostically significant pathway is the neutral loss of hydrogen fluoride (HF, -20.006 Da)[1]. This occurs because the fluorine atom abstracts a proton (often from the adjacent aromatic ring via a cyclic transition state), expelling neutral HF to form a highly conjugated, resonance-stabilized fluorinated carbocation.

  • Methoxy Cleavage: Concurrently, the C3-methoxy group undergoes homolytic cleavage to lose a methyl radical (•CH₃, -15.023 Da), a hallmark fragmentation pathway for methoxyaromatics that yields a stable radical cation.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as closed-loop, self-validating systems.

Protocol A: Quantitative Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Standardization (Zero-Point Validation): Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be rigidly calibrated to exactly 0.00 ppm. This provides an absolute reference point, ensuring that chemical shifts are not artificially skewed by sample concentration or magnetic susceptibility.

  • Instrument Tuning: Utilize a 500 MHz NMR spectrometer equipped with a fluorine-tunable cryoprobe. Explicitly tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to maximize the signal-to-noise ratio.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans. Critical Step: Set the relaxation delay (D1) to 5.0 seconds. The –CHF₂ proton often has a longer T1 relaxation time; a short D1 will cause this peak to integrate artificially low, breaking the self-validation of the integration ratio (which must be exactly 1.00 for CHF₂ vs. 3.00 for OCH₃).

    • ¹⁹F NMR: 64 scans, acquired without ¹H decoupling to preserve the diagnostic 55 Hz doublet.

Protocol B: UPLC-HRMS (ESI+) Workflow
  • System Suitability & Blank Validation: Before injecting the sample, inject a blank consisting of the sample diluent (50:50 Water:Acetonitrile). Validation Check: The blank chromatogram must show no peaks at the analyte's retention time to definitively rule out column carryover.

  • Chromatography: Inject 1 µL of a 1 µg/mL sample onto a C18 column (2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry: Operate the HRMS in positive Electrospray Ionization (ESI+) mode. Set the mass resolution to 70,000 FWHM.

  • Mass Accuracy Validation: The observed [M+H]⁺ mass must fall within < 3.0 ppm mass error compared to the theoretical exact mass (174.0725 m/z).

Quantitative Data Summaries

Table 1: Predicted Multinuclear NMR Assignments

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Structural Assignment
¹H 2.45Singlet (s)-C2–CH₃
¹H 3.85Singlet (s)-C3–OCH₃
¹H 6.80Triplet (t)²J_{HF} = 55.0C5–CHF₂
¹H 7.20Doublet (d)⁴J_{HH} = 2.0C4–H (meta to C6)
¹H 8.30Doublet (d)⁴J_{HH} = 2.0C6–H (meta to C4)
¹⁹F -112.50Doublet (d)²J_{FH} = 55.0C5–CHF₂

Table 2: HRMS Fragmentation Data (CID)

Precursor Ion (m/z)Fragment Ion (m/z)Mass Loss (Da)Neutral LossMechanistic Implication
174.0725154.066320.0062HFConfirmation of the fluorinated moiety
174.0725159.049015.0235•CH₃Homolytic cleavage of C3-methoxy group
154.0663126.071328.0000CORing contraction / loss of methoxy oxygen

Analytical Workflows & Mechanistic Visualizations

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Sample 5-(Difluoromethyl)-3-methoxy -2-methylpyridine Prep Sample Preparation (Solubilization & Filtration) Sample->Prep NMR1 1H & 13C NMR (Backbone) Prep->NMR1 NMR2 19F NMR (-CHF2 Confirmation) Prep->NMR2 LC UPLC Separation Prep->LC HRMS ESI-HRMS (Exact Mass) LC->HRMS

Experimental workflow for the LC-MS and multinuclear NMR characterization of the analyte.

Fragmentation M [M+H]+ m/z 174.0725 F1 Loss of HF m/z 154.0663 M->F1 -HF (-20 Da) F2 Loss of •CH3 m/z 159.0490 M->F2 -•CH3 (-15 Da) F3 Loss of HF & CO m/z 126.0713 F1->F3 -CO (-28 Da)

Logical relationship of primary ESI+ MS fragmentation pathways for the difluoromethylated pyridine.

References

  • Accela ChemBio. "5-(Difluoromethyl)-3-methoxy-2-methylpyridine (CAS: 1803691-24-8) Product Specifications." AccelaChem, 2025. [Link]

  • "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch." Nature Communications, 2024.[Link]

  • "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent." RSC Advances, 2020.[Link]

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-(difluoromethyl)-3-methoxy-2-methylpyridine. As a fluorinated pyridine derivative, this compound holds significant interest in medicinal and agricultural chemistry.[1][2] Understanding its structural and electronic properties through NMR is crucial for its application and development. This document offers a detailed analysis of predicted ¹H, ¹³C, and ¹⁹F NMR spectra, grounded in data from analogous structures and established principles of NMR spectroscopy. Furthermore, it outlines standardized protocols for sample preparation and data acquisition, and discusses the influence of the difluoromethyl, methoxy, and methyl substituents on the pyridine ring's spectral features. This guide is intended to serve as a valuable resource for researchers in the structural elucidation and characterization of this and related compounds.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine-containing functional groups into organic molecules can profoundly alter their physicochemical and biological properties. The difluoromethyl (CHF₂) group, in particular, is a bioisostere of hydroxyl and thiol groups and can modulate a molecule's acidity, lipophilicity, and metabolic stability.[3] Pyridine scaffolds are prevalent in a vast array of pharmaceuticals and agrochemicals. Consequently, the synthesis and characterization of difluoromethylated pyridines are of high importance in modern drug discovery.[1][2]

NMR spectroscopy is an unparalleled tool for the unambiguous structure determination of organic compounds. For fluorinated molecules like 5-(difluoromethyl)-3-methoxy-2-methylpyridine, multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) are essential for a complete characterization. The unique NMR properties of the ¹⁹F nucleus, including its 100% natural abundance and wide chemical shift range, provide a sensitive probe into the electronic environment of the molecule.[4]

This guide will delve into the predicted NMR spectra of 5-(difluoromethyl)-3-methoxy-2-methylpyridine, offering a detailed interpretation of chemical shifts and coupling constants.

Predicted NMR Spectra and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the methyl, methoxy, and difluoromethyl groups.

Table 1: Predicted ¹H NMR Data for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.5 - 7.8d~2 Hz (⁴JHH)
H-6~8.3 - 8.5s-
OCH₃~3.9 - 4.1s-
CH₃~2.4 - 2.6s-
CHF₂~6.5 - 7.0t~55-60 Hz (²JHF)

Rationale for Predictions:

  • Aromatic Protons (H-4 and H-6): The pyridine ring protons are deshielded. The H-6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 proton will be slightly more shielded. A small four-bond coupling (⁴JHH) between H-4 and H-6 might be observable.

  • Methoxy Group (OCH₃): The methoxy protons will appear as a sharp singlet in the typical region for aromatic methoxy groups.[5]

  • Methyl Group (CH₃): The methyl protons at the 2-position will also be a singlet, slightly downfield due to the influence of the aromatic ring.

  • Difluoromethyl Group (CHF₂): The proton of the difluoromethyl group will exhibit a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JHF). The chemical shift will be significantly downfield due to the electronegativity of the fluorine atoms.[6]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic splitting patterns.

Table 2: Predicted ¹³C NMR Data for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-2~155 - 160s-
C-3~150 - 155s-
C-4~125 - 130d³JCF ≈ 5-10 Hz
C-5~120 - 125t²JCF ≈ 20-30 Hz
C-6~145 - 150s-
CHF₂~110 - 115t¹JCF ≈ 230-250 Hz
OCH₃~55 - 60s-
CH₃~15 - 20s-

Rationale for Predictions:

  • Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the difluoromethyl group (C-5) and the carbon of the difluoromethyl group itself will show prominent coupling to fluorine.

  • Difluoromethyl Carbon (CHF₂): This carbon will appear as a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF).[7]

  • Carbons Coupled to Fluorine: C-5 will be a triplet due to two-bond coupling (²JCF), and C-4 will be a doublet due to three-bond coupling (³JCF).[7]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet informative tool for characterizing this molecule.

Table 3: Predicted ¹⁹F NMR Data for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHF₂~ -90 to -120d~55-60 Hz (²JHF)

Rationale for Predictions:

  • The two fluorine atoms of the difluoromethyl group are chemically equivalent and will therefore produce a single signal.

  • This signal will be split into a doublet by the proton of the difluoromethyl group (²JHF).

  • The chemical shift is predicted based on typical values for difluoromethyl groups attached to aromatic rings.[6][8][9]

Experimental Protocols

To obtain high-quality NMR data for 5-(difluoromethyl)-3-methoxy-2-methylpyridine, a standardized experimental approach is crucial.[10][11]

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting choice for similar compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing chemical shifts to 0 ppm. For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the chemical shifts can be referenced to an internal standard with a known chemical shift.[8]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap and label the NMR tube with the compound's identity.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

  • Tuning and Shimming: The probe must be tuned for the ¹H, ¹³C, and ¹⁹F frequencies. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • Acquisition Parameters (General):

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient for ¹H and ¹⁹F NMR. For ¹³C NMR, a proton-decoupled pulse sequence is standard.

    • Number of Scans: 16-64 scans for ¹H and ¹⁹F, and a higher number (e.g., 1024 or more) for ¹³C, depending on the sample concentration.

    • Relaxation Delay (d1): A delay of 1-5 seconds between scans is recommended to allow for full relaxation of the nuclei.

    • Spectral Width: The spectral width should be set to encompass all expected signals.

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural confirmation of 5-(difluoromethyl)-3-methoxy-2-methylpyridine using NMR spectroscopy.

G dissolve Dissolve in CDCl3 add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer H1_NMR Acquire 1H NMR transfer->H1_NMR C13_NMR Acquire 13C NMR H1_NMR->C13_NMR F19_NMR Acquire 19F NMR C13_NMR->F19_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) F19_NMR->TwoD_NMR process Fourier Transform & Phasing TwoD_NMR->process integrate Integration & Peak Picking process->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR-based structural elucidation.

The Influence of Substituents on the NMR Spectra

The chemical shifts and coupling constants in 5-(difluoromethyl)-3-methoxy-2-methylpyridine are a direct result of the electronic and steric effects of its substituents.

G substituent Substituent Effects on Pyridine Ring effects -CHF₂ -OCH₃ -CH₃ substituent->effects CHF2_effect Strongly electron-withdrawing Deshields adjacent protons and carbons Causes large J-coupling effects:f0->CHF2_effect OCH3_effect Electron-donating (resonance) Electron-withdrawing (inductive) Shields ortho and para positions effects:f1->OCH3_effect CH3_effect Weakly electron-donating Slight shielding effect effects:f2->CH3_effect

Caption: Substituent effects on the pyridine ring's NMR spectrum.

  • Difluoromethyl Group (-CHF₂): This is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect deshields the pyridine ring, leading to downfield shifts for the aromatic protons and carbons. The most significant impact is the large coupling constants observed between fluorine and adjacent protons and carbons.

  • Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic effect. It is electron-withdrawing inductively but electron-donating through resonance. The resonance effect typically dominates, leading to a net shielding of the ortho and para positions of the pyridine ring.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group, causing a slight shielding effect on the pyridine ring.

Conclusion

This technical guide provides a robust framework for understanding and predicting the NMR spectroscopic features of 5-(difluoromethyl)-3-methoxy-2-methylpyridine. By leveraging data from analogous structures and fundamental NMR principles, we have presented a detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra. The provided protocols for sample preparation and data acquisition serve as a practical guide for researchers. A thorough understanding of the NMR data is paramount for the successful characterization and application of this and other novel fluorinated pyridine derivatives in the fields of drug discovery and materials science.

References

  • Catalyzed Decarboxylative meta-C–H Difluoromethylation - Supporting Information. (n.d.).
  • Supporting Information - Amazon AWS. (n.d.).
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC. (2024, May 15).
  • N-Difluoromethylation of pyridine derivatives (4–7) and... - ResearchGate. (n.d.).
  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | ChemRxiv. (2025, October 28).
  • 19F NMR Reference Standards. (n.d.).
  • 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - MDPI. (2017, November 17).
  • 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.).
  • Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues - Benchchem. (n.d.).
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (2013, January 24).
  • An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile - Benchchem. (n.d.).
  • 2 - Supporting Information. (n.d.).

Sources

1H NMR spectrum of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine

Comprehensive 1 H NMR Analysis of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine: A Structural and Mechanistic Guide

Introduction

5-(Difluoromethyl)-3-methoxy-2-methylpyridine (CAS: 1803691-24-8)[1] is a highly specialized, fluorinated N-heterocyclic building block. The incorporation of a difluoromethyl ( −CHF2​ ) group into the pyridine scaffold is a proven strategy in modern drug design to modulate lipophilicity, improve metabolic stability, and act as a lipophilic hydrogen bond donor[2]. Accurate structural validation of this intermediate via Proton Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy is critical for downstream synthetic applications, particularly in the development of targeted therapeutics like proton pump inhibitors or kinase inhibitors.

This technical guide provides a deep dive into the structural elucidation, spin-spin coupling mechanics, and the standardized experimental protocols required to acquire high-fidelity 1 H NMR data for this molecule.

Section 1: Structural Elucidation Strategy (The "Why")

The 1 H NMR spectrum of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine is dictated by the distinct electronic and steric environments created by its substituents. Understanding these localized effects is the foundation of expert spectral interpretation:

  • The Nitrogen Heteroatom: The electronegative pyridine nitrogen strongly deshields the adjacent C6 position via inductive electron withdrawal, shifting the H6 proton significantly downfield.

  • The Methoxy Group ( −OCH3​ ): Positioned at C3, this group acts as a strong electron-donating moiety via resonance ( π -donation). This electron density shields the adjacent positions, pushing their resonances upfield.

  • The Difluoromethyl Group ( −CHF2​ ): Located at C5, this strongly electron-withdrawing group (via σ -induction) deshields the local environment. Furthermore, the 100% natural abundance of the spin-½ 19 F isotope introduces massive heteronuclear spin-spin coupling, splitting the local proton signal into a wide, distinct triplet[2].

  • The Methyl Group ( −CH3​ ): At C2, this group provides a baseline aliphatic singlet, slightly deshielded by the adjacent nitrogen and the aromatic ring current.

Section 2: Predicted 1 H NMR Spectral Data

By synthesizing the electronic effects described above, we can construct a highly accurate predictive model for the molecule's 1 H NMR spectrum (typically acquired in CDCl3​ ). All quantitative data is summarized in Table 1 for rapid reference.

PositionFunctional GroupChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
C6 Aromatic Proton (H6)8.20 – 8.40Doublet (d)1H 4JHH​≈1.5−2.0
C4 Aromatic Proton (H4)7.20 – 7.40Doublet (d)1H 4JHH​≈1.5−2.0
C5 Difluoromethyl ( −CHF2​ )6.60 – 6.90Triplet (t)1H 2JHF​≈53.0−56.0
C3 Methoxy ( −OCH3​ )3.85 – 3.95Singlet (s)3HN/A
C2 Methyl ( −CH3​ )2.50 – 2.60Singlet (s)3HN/A

Table 1: Expected 1 H NMR assignments and parameters for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine in CDCl3​ .

Section 3: Mechanistic Insights into Spin-Spin Coupling

Understanding the causality behind the observed multiplicities requires an analysis of the nuclear spin interactions across the molecule's framework.

  • Heteronuclear Geminal Coupling ( 2JHF​ ): The proton of the −CHF2​ group is covalently bound to a carbon that also hosts two equivalent fluorine atoms. Because 19 F is a spin-½ nucleus, the proton's magnetic environment is perturbed by the four possible spin states of the two fluorines ( ↑↑ , ↑↓ , ↓↑ , ↓↓ ). This results in a 1:2:1 triplet. The magnitude of this geminal coupling ( 2JHF​ ) is exceptionally large—typically between 53 and 56 Hz in aromatic systems[2]—due to the high gyromagnetic ratio of fluorine and the high s-orbital character of the C-H bond.

  • Homonuclear Meta-Aromatic Coupling ( 4JHH​ ): The pyridine ring protons at C4 and C6 are separated by four bonds. In aromatic systems, this "meta" relationship allows for a small but distinct spin-spin communication via the π -electron network (often referred to as a W-coupling pathway). This results in mutual splitting, causing both H4 and H6 to appear as fine doublets with a coupling constant of approximately 1.5 to 2.0 Hz.

Spin_SystemH4PyridineH4H6PyridineH6H4->H6 4J_HH ≈ 2 Hz(Meta Coupling)F1Fluorine(F1)H6->F1 5J_HF (Weak)CHF2_HCHF2ProtonCHF2_H->F1 2J_HF ≈ 55 Hz(Geminal)F2Fluorine(F2)CHF2_H->F2 2J_HF ≈ 55 Hz(Geminal)

Fig 1. Spin-spin coupling network illustrating geminal and meta-aromatic interactions.

Section 4: Experimental Protocol for High-Resolution 1 H NMR Acquisition

To ensure a self-validating system where the data is robust, reproducible, and free of artifacts, standard protocols for fluorinated pyridines[3] must be strictly adhered to.

Step 1: Sample Preparation
  • Weigh precisely 5–10 mg of the 5-(Difluoromethyl)-3-methoxy-2-methylpyridine analyte.

  • Dissolve the analyte completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube. Crucial: Ensure no particulate matter is present (filter through glass wool if necessary) to prevent magnetic susceptibility broadening which destroys fine coupling resolution.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the spectrometer frequency to the deuterium resonance of the CDCl3​ solvent to compensate for B0​ magnetic field drift over time.

  • Tune and match the probe specifically for the 1 H frequency to maximize power transfer and the Signal-to-Noise Ratio (SNR).

  • Perform rigorous gradient shimming (e.g., TopShim) to homogenize the magnetic field along the Z-axis, ensuring sharp, Lorentzian line shapes.

Step 3: Acquisition Parameters
  • Select a standard 1D proton single-pulse sequence (e.g., zg30 on Bruker systems).

  • Set the spectral width (SW) to 15 ppm to capture all aromatic and aliphatic signals without aliasing.

  • Set the relaxation delay (D1) to at least 2.0 seconds. Causality: This is critical to allow the slowly relaxing aromatic protons and the −CHF2​ proton to fully return to thermal equilibrium. Failing to do so will result in artificially low integration values for these functional groups.

  • Acquire 16 to 32 scans (NS) to achieve an optimal SNR.

Step 4: FID Processing and Validation
  • Apply a mild exponential apodization function (Line Broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) prior to Fourier Transformation (FT) to minimize truncation artifacts while preserving the fine ~1.5 Hz meta-couplings.

  • Perform zero-order and first-order phase correction manually to ensure all peaks are purely absorptive.

  • Apply a polynomial baseline correction.

  • Self-Validation: Calibrate the chemical shift axis by setting the TMS singlet exactly to 0.00 ppm. Integrate the signals, normalizing the C2-methyl singlet to exactly 3.00. The −CHF2​ triplet must subsequently integrate to 1.00, validating both the structural assignment and the relaxation delay adequacy.

NMR_WorkflowS1Sample Preparation(5-10 mg in CDCl3 + TMS)S2Probe Tuning & Matching(Optimize for 1H frequency)S1->S2S3Locking & Shimming(Deuterium Lock, Z-axis Shims)S2->S3S4Pulse Sequence Execution(zg30, D1 > 2.0s, NS=16-32)S3->S4S5FID Processing(Apodization, Fourier Transform)S4->S5S6Spectral Analysis(Phase/Baseline Correction, Integration)S5->S6

Fig 2. Step-by-step experimental workflow for high-resolution 1H NMR acquisition.

References

  • Title: 104885-51-0,4-Amino-5-ethylpyridin-2(1H)-one-AccelaChem (Product Catalog: 5-(Difluoromethyl)-3-methoxy-2-methylpyridine)
  • Title: Visible-Light-Driven Difluoromethylation of Isocyanides with S-(Difluoromethyl)
  • Source: benchchem.

High-Fidelity 19F NMR Characterization of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(Difluoromethyl)-3-methoxy-2-methylpyridine represents a highly specialized heterocyclic intermediate in modern medicinal chemistry. The difluoromethyl ( −CF2​H ) group is strategically deployed as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl ( −OH ) or thiol ( −SH ) moieties to improve metabolic stability and membrane permeability. When grafted onto a 2-methyl-3-methoxypyridine scaffold—a privileged pharmacophore heavily utilized in gastric proton pump inhibitors—the precise electronic and spatial orientation of the −CF2​H group becomes critical.

This whitepaper provides an authoritative, step-by-step guide to the structural validation of this molecule using Fluorine-19 Nuclear Magnetic Resonance ( 19 F NMR) spectroscopy, detailing the causality behind spectral parameters, self-validating experimental workflows, and artifact mitigation.

Mechanistic Grounding: The 19 F NMR Profile of the −CF2​H Group

Fluorine-19 is a spin-½ nucleus with a 100% natural abundance and a high gyromagnetic ratio ( γ=40.052×106 rad s−1 T−1 ). This makes it exceptionally sensitive to its local electronic environment, yielding a relative receptivity of 0.83 compared to 1 H.

In 5-(Difluoromethyl)-3-methoxy-2-methylpyridine, the two fluorine atoms are chemically and magnetically equivalent due to the free rotation of the C-C bond connecting the −CF2​H group to the aromatic ring.

Spectral Prediction & Causality
  • Chemical Shift ( δ ): The electronegativity of the pyridine ring, compounded by the inductive effects of the methoxy and methyl substituents, significantly deshields the fluorine nuclei relative to aliphatic fluorines. Based on analogous structures like 3-(difluoromethyl)pyridine, the 19 F resonance is expected to manifest between -110.0 and -118.0 ppm relative to the internal standard trichlorofluoromethane ( CFCl3​ )1[1].

  • Scalar Coupling ( J -Coupling): The hallmark of a −CF2​H group in a 1 H-coupled 19 F NMR spectrum is a massive primary doublet. This is caused by the Fermi contact interaction between the fluorine nuclei and the geminal proton through the two intervening bonds ( F−C−H ). This two-bond heteronuclear coupling constant ( 2JHF​ ) is robustly conserved at approximately 55 Hz 2[2].

  • Long-Range Coupling: Weak four-bond ( 4JHF​ ) or five-bond ( 5JHF​ ) scalar couplings to the pyridine protons (H-4 and H-6) may manifest as fine multiplet splitting (typically < 3 Hz).

SpinCoupling CF2H Difluoromethyl (-CF2H) F_atoms 19F Nuclei (x2) CF2H->F_atoms H_gem Geminal 1H CF2H->H_gem F_atoms->H_gem 2J_HF (~55 Hz) H_pyr Pyridine Protons F_atoms->H_pyr 4J_HF / 5J_HF (<3 Hz)

Fig 1: Spin-spin heteronuclear coupling network of the -CF2H group in the pyridine scaffold.

Quantitative Data Summary
NucleusExpected Chemical Shift (ppm)Multiplicity ( 1 H-Coupled)Multiplicity ( 1 H-Decoupled)IntegrationCoupling Constants (Hz)
19 F-110.0 to -118.0Doublet (d)Singlet (s)2F 2JHF​≈55.0
1 H (Geminal)6.5 to 7.0Triplet (t)N/A1H 2JFH​≈55.0

Experimental Workflow: A Self-Validating Protocol

To ensure high scientific integrity, the NMR acquisition must be treated as a self-validating system. This means acquiring complementary datasets that cross-verify the structural assignment without relying on external assumptions.

NMRWorkflow Prep 1. Sample Prep (CDCl3 + CFCl3 ref) Tune 2. Probe Tuning (19F Channel) Prep->Tune Shim 3. Shimming (Optimize B0) Tune->Shim Pulse 4. Pulse Selection (Coupled vs Decoupled) Shim->Pulse Acq 5. Acquisition (D1 > 5*T1) Pulse->Acq Proc 6. Processing (Zero-fill, FT, Phase) Acq->Proc

Fig 2: Step-by-step experimental workflow for high-fidelity 19F NMR acquisition.

Step-by-Step Methodology

1. Sample Preparation & Internal Referencing Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). Introduce a trace amount of CFCl3​ (0.00 ppm) or α,α,α -trifluorotoluene (-63.7 ppm) directly into the NMR tube. Causality: External referencing (using a coaxial insert) can introduce magnetic susceptibility artifacts; internal referencing guarantees absolute chemical shift accuracy.

2. Probe Tuning & Matching Manually or automatically tune the high-frequency channel to the exact 19 F Larmor frequency (e.g., ~376 MHz on a 400 MHz spectrometer). Causality: Because 19 F and 1 H frequencies are extremely close (~376 MHz vs ~400 MHz), precise tuning minimizes reflected radiofrequency (RF) power, maximizing the Signal-to-Noise Ratio (SNR) and ensuring accurate pulse flip angles.

3. Pulse Sequence Selection (The Self-Validation Step) Run two sequential experiments to validate the −CF2​H architecture:

  • Sequence A ( 1 H-Coupled zg): A standard single-pulse experiment. The observation of a ~55 Hz doublet proves the presence of exactly one directly interacting proton.

  • Sequence B ( 1 H-Decoupled zgig): Inverse-gated decoupling. Irradiating the 1 H frequency only during the acquisition time collapses the doublet into a sharp singlet. Causality: Inverse-gated decoupling is chosen over continuous decoupling (zgpg) to suppress the Heteronuclear Overhauser Effect (HOE). Unlike 13 C, the HOE for 19 F from 1 H can be unpredictable or negative depending on the molecular tumbling rate ( ωτc​ ). Suppressing HOE ensures the peak integration remains strictly quantitative.

4. Acquisition Parameters (Relaxation Dynamics) The longitudinal relaxation ( T1​ ) of the −CF2​H fluorines is primarily driven by dipole-dipole (DD) interactions with the closely situated geminal proton. Because the F-H internuclear distance is short, DD relaxation is efficient. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 10–15 seconds) to allow complete return to thermal equilibrium between scans, ensuring accurate integration.

Troubleshooting & Artifact Mitigation

Acoustic Ringing

A ubiquitous artifact in 19 F NMR is "acoustic ringing"—a severe, rolling baseline distortion at the beginning of the Free Induction Decay (FID).

  • Causality: The high-power RF pulse induces mechanical vibrations within the probe's coil materials. Because the 19 F frequency is highly resonant with these mechanical frequencies, the coil "rings," generating a spurious electrical signal that the receiver captures.

  • Mitigation: Implement a backward linear prediction algorithm during post-processing to mathematically reconstruct the first few corrupted data points of the FID. Alternatively, utilize a spin-echo pulse sequence to delay data acquisition until the mechanical ringing has fully dissipated.

Phase Distortions from Large Spectral Widths

19 F spectra often span >200 ppm. Large spectral widths can cause severe first-order phase errors due to the finite duration of the RF pulse and receiver dead time.

  • Mitigation: Apply a rigorous zero-order and first-order phase correction manually. If baseline roll persists, apply a polynomial baseline correction (degree 3 to 5) strictly to the regions devoid of signal.

References

  • Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. ACS Measurement Science Au.
  • Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing (PMC Archive). National Institutes of Health (NIH).

Sources

Preliminary Biological Screening of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Screening Scientists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Physicochemical Rationale

In modern Fragment-Based Drug Discovery (FBDD), the selection and preliminary screening of low-molecular-weight building blocks dictate the success of downstream hit-to-lead campaigns[1]. 5-(Difluoromethyl)-3-methoxy-2-methylpyridine (CAS: 1803691-24-8)[2] represents a highly versatile, fluorinated heterocyclic fragment.

As a Senior Application Scientist, I approach the biological screening of this compound not as a finished drug, but as a biological probe. The strategic incorporation of the difluoromethyl ( −CHF2​ ) group at the 5-position serves three distinct mechanistic purposes:

  • Metabolic Shielding: The strong C–F bonds block cytochrome P450-mediated oxidation at the highly vulnerable 5-position of the pyridine ring[3].

  • Conformational & Electronic Tuning: Fluorine's electronegativity pulls electron density from the pyridine nitrogen, lowering its pKa​ . This reduces basicity, which in turn enhances passive membrane permeability and mitigates off-target hERG liabilities[4].

  • Unique Binding Vectors: Unlike the purely hydrophobic trifluoromethyl ( −CF3​ ) group, the hydrogen atom in the −CHF2​ moiety is highly polarized, allowing it to act as a lipophilic hydrogen bond donor within target protein pockets[4].

Because fragments bind with low affinity (typically KD​ in the μM to mM range), traditional biochemical assays are highly susceptible to false positives. Therefore, the preliminary biological screening of this compound must rely on a rigorous, self-validating cascade of biophysical and baseline ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations.

Screening Cascade Architecture

The following workflow outlines the logical progression from physicochemical validation to biophysical target engagement and early safety profiling.

Workflow A Compound QC & Prep CAS: 1803691-24-8 B Kinetic Solubility Target: >1 mM in PBS A->B Pass (>95% Purity) C Primary Biophysical Screen SPR (Surface Plasmon Resonance) B->C Soluble D Orthogonal Validation NMR / Thermal Shift Assay C->D KD < 1 mM E In Vitro ADMET HLM Stability & Cytotoxicity D->E Confirmed Hit

Fig 1: Fragment-based biological screening cascade for fluorinated pyridines.

Phase 1: Quality Control & Kinetic Solubility

The Causality: Fragments must be screened at high concentrations (1–5 mM) to detect weak binding. If 5-(Difluoromethyl)-3-methoxy-2-methylpyridine aggregates or precipitates, it will cause massive refractive index artifacts in Surface Plasmon Resonance (SPR) and false readouts in phenotypic assays. Kinetic solubility must be established before any biological system is introduced.

Protocol 3.1: Nephelometry-Based Kinetic Solubility

Self-Validating Mechanism: Includes highly soluble (caffeine) and poorly soluble (amiodarone) reference controls to calibrate the laser scatter baseline.

  • Preparation: Prepare a 100 mM stock of the compound in 100% LC-MS grade DMSO.

  • Dilution: Spike the DMSO stock into 50 mM HEPES buffer (pH 7.4, 150 mM NaCl) to achieve a final concentration gradient (10 µM to 5 mM) with a constant 5% DMSO concentration across all wells.

  • Incubation: Seal the 96-well plate and incubate at 25°C for 2 hours with orbital shaking at 300 RPM.

  • Measurement: Read the plate using a laser nephelometer (e.g., NEPHELOstar Plus).

  • Data Analysis: The kinetic solubility limit is defined as the concentration at which the scattered light signal exceeds the buffer baseline by >3 standard deviations.

Phase 2: Biophysical Target Engagement (SPR)

The Causality: Because the molecular weight of this fragment is low (~187.18 g/mol ), the mass shift upon binding to a target protein is minimal. SPR provides real-time, label-free detection capable of resolving these micro-shifts. However, DMSO has a high refractive index. A 0.1% mismatch in DMSO concentration between the sample and the running buffer will generate a bulk shift that completely masks the fragment's binding signal. A rigorous DMSO calibration curve is mandatory.

Protocol 4.1: SPR Fragment Screening Workflow

Self-Validating Mechanism: A "Clean Screen" step is utilized to rule out non-specific binding to the dextran matrix, alongside a 6-point DMSO solvent correction curve.

  • Surface Preparation: Immobilize the target protein (e.g., a kinase or epigenetic reader domain) onto a CM5 sensor chip via standard amine coupling until a density of 3,000–5,000 Resonance Units (RU) is achieved. Leave one flow cell blank as a reference.

  • Solvent Correction: Run a DMSO calibration series (4.5% to 5.5% DMSO in running buffer) to map the bulk refractive index shifts.

  • Clean Screen: Inject 5-(Difluoromethyl)-3-methoxy-2-methylpyridine at 1 mM over the reference cell only. Acceptance Criteria: Signal must return to baseline within 10 seconds post-injection, confirming no sticky interactions with the dextran matrix.

  • Affinity Screen (Steady-State): Inject the compound over the active and reference cells in a 2-fold dilution series (from 2 mM down to 31.25 µM) at a flow rate of 30 µL/min.

  • Analysis: Subtract the reference cell signal and apply the DMSO correction. Plot the steady-state binding levels ( Req​ ) against concentration to derive the dissociation constant ( KD​ ) using a 1:1 Langmuir binding model.

Phase 3: Preliminary ADMET & Phenotypic Profiling

Once target engagement is confirmed, the fragment must be profiled for baseline metabolic stability and cytotoxicity.

The Causality: While the −CHF2​ group protects the 5-position, the 3-methoxy group is highly susceptible to O-demethylation by hepatic enzymes, and the 2-methyl group can undergo aliphatic hydroxylation. Understanding these clearance routes early guides the medicinal chemist on where to perform synthetic elaboration (fragment growing).

Metabolism P 5-(CHF2)-3-(OCH3)-2-(CH3)-Pyridine Parent Fragment CYP Hepatic CYP450 (CYP3A4 / CYP2D6) P->CYP M1 O-Demethylation (Major Pathway) CYP->M1 3-Methoxy M2 Aliphatic Hydroxylation (Minor Pathway) CYP->M2 2-Methyl M3 N-Oxidation (Minor Pathway) CYP->M3 Pyridine N Block Blocked by CHF2 (Position 5) CYP->Block Steric/Electronic Shielding

Fig 2: Putative CYP450-mediated metabolic pathways and CHF2 shielding effects.
Protocol 5.1: Human Liver Microsome (HLM) Stability

Self-Validating Mechanism: Verapamil is used as a high-clearance positive control, and a minus-NADPH well is used as a negative control to rule out non-CYP degradation.

  • Incubation Mixture: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) and 5-(Difluoromethyl)-3-methoxy-2-methylpyridine (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 RPM for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol 5.2: HepG2 Cytotoxicity (CellTiter-Glo)
  • Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Dosing: Treat cells with the fragment at concentrations ranging from 1 µM to 500 µM (0.5% final DMSO). Include Doxorubicin as a positive control for cell death.

  • Assay: After 48 hours, add CellTiter-Glo reagent (Promega) at a 1:1 ratio to the culture medium. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Readout: Measure luminescence to quantify ATP levels (directly proportional to viable cell number) and calculate the CC50​ (Cytotoxic Concentration 50%).

Quantitative Data Summary

The following table establishes the benchmark thresholds for the preliminary screening of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine to determine its viability for hit-to-lead progression.

Assay ParameterTarget Threshold for FBDD ProgressionRationale / Causality
Kinetic Solubility (PBS, pH 7.4) >1 mM Required to prevent artifactual bulk shifts in SPR and precipitation in HLM assays.
SPR Affinity ( KD​ ) Standard acceptable affinity range for a ~187 Da fragment before synthetic linking/growing.
Ligand Efficiency (LE) >0.3 kcal/mol/heavy atom Ensures the binding energy is highly optimized per atom, validating the use of the −CHF2​ group.
HLM Intrinsic Clearance ( CLint​ ) Indicates moderate to high metabolic stability, confirming the protective effect of the fluorination.
HepG2 Cytotoxicity ( CC50​ ) Ensures the fragment scaffold does not possess inherent toxicophores prior to elaboration.

References

  • AccelaChem. "5-(Difluoromethyl)-3-methoxy-2-methylpyridine (CAS: 1803691-24-8) Product Specifications." AccelaChem Catalog. URL:[Link]

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery (2016). URL:[Link]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews (2008). URL:[Link]

  • Ilardi, E. A., et al. "Data-mining for sulfur and fluorine: an evaluation of pharmaceuticals to reveal opportunities for drug design and discovery." Journal of Medicinal Chemistry (2014). URL: [Link]

Sources

Methodological & Application

Application Note: Synthetic Protocols and Mechanistic Insights for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive application note and experimental protocol guide designed for researchers and drug development professionals.

Executive Summary & Scaffold Rationale

As drug discovery programs increasingly rely on fluorinated heterocycles to optimize pharmacokinetics and target binding, 5-(Difluoromethyl)-3-methoxy-2-methylpyridine (CAS: 1803691-24-8) has emerged as a highly versatile building block. This application note details the causal mechanisms and validated protocols for functionalizing this scaffold.

The strategic value of this molecule lies in its unique substitution pattern:

  • The CF2​H Bioisostere: Unlike the strongly electron-withdrawing and highly lipophilic CF3​ group, the difluoromethyl ( CF2​H ) moiety acts as a . It serves as a potent bioisostere for hydroxyl (-OH) and thiol (-SH) groups while simultaneously enhancing metabolic stability by blocking cytochrome P450-mediated oxidation at the C-5 position.

  • The 3-Methoxy Group: Provides electron density to the pyridine ring, modulating the basicity (pKa) of the pyridine nitrogen. It also acts as a strong ortho/para-directing group, enabling regioselective electrophilic aromatic substitution (EAS).

  • The 2-Methyl Group: Serves as a latent functional handle. Through N-oxidation and subsequent sigmatropic rearrangement, it can be cleanly converted into a 2-hydroxymethyl linker—a ubiquitous motif in pharmaceuticals such as proton pump inhibitors (PPIs) and kinase inhibitors.

Pharmacophore Core Pyridine Core Modulates pKa & ADME CF2H 5-CF2H Group Lipophilic H-Bond Donor Metabolic Shield Core->CF2H OMe 3-Methoxy Group Electron Donating Directs C4/C6 EAS Core->OMe Me 2-Methyl Group Synthetic Handle (Boekelheide Rearrangement) Core->Me

Figure 1: Pharmacophore and reactivity map of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine.

Physicochemical Properties

To ensure accurate stoichiometric calculations and safe handling, the quantitative data for the starting material is summarized below.

PropertyValue
Chemical Name 5-(Difluoromethyl)-3-methoxy-2-methylpyridine
CAS Registry Number 1803691-24-8
Molecular Formula C8​H9​F2​NO
Molecular Weight 173.16 g/mol
Physical State Liquid to low-melting solid (temperature dependent)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; slightly soluble in H2​O

Core Protocol 1: Synthesis of 2-(Hydroxymethyl)pyridine via Boekelheide Rearrangement

Mechanistic Rationale: Direct oxidation of a 2-methylpyridine to a 2-hydroxymethylpyridine is notoriously difficult and prone to over-oxidation to the carboxylic acid. The circumvents this by utilizing a [3,3]-sigmatropic rearrangement of an N-oxide intermediate. While classical conditions use acetic anhydride at >100 °C, our optimized protocol employs trifluoroacetic anhydride (TFAA) to drive the rearrangement at room temperature, preserving the integrity of the methoxy and difluoromethyl groups.

Boekelheide A 5-(CF2H)-3-methoxy- 2-methylpyridine B Pyridine N-oxide Intermediate A->B mCPBA DCM, 0°C C 2-(Trifluoroacetoxymethyl) pyridine B->C TFAA DCM, RT D 2-(Hydroxymethyl) pyridine C->D NaOH MeOH/H2O

Figure 2: Stepwise Boekelheide rearrangement workflow using TFAA for mild activation.

Step-by-Step Methodology

Phase A: N-Oxidation

  • Preparation: Dissolve 5-(Difluoromethyl)-3-methoxy-2-methylpyridine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) (50 mL) to achieve a 0.2 M solution.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Expert Insight: Cooling is critical here. The N-oxidation is highly exothermic; controlling the temperature prevents the cleavage of the methoxy ether and limits non-specific oxidation.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (mCPBA, 77% w/w, 1.1 equiv) portion-wise over 15 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor completion via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with 1M NaOH (3 x 20 mL) to remove the m-chlorobenzoic acid byproduct. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude N-oxide.

Phase B: TFAA-Mediated Rearrangement & Hydrolysis

  • Activation: Dissolve the crude N-oxide (1.0 equiv) in anhydrous DCM (50 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Rearrangement: Dropwise add Trifluoroacetic anhydride (TFAA, 2.5 equiv).

    • Expert Insight: TFAA rapidly acylates the N-oxide oxygen. The highly electron-withdrawing trifluoroacetate group increases the acidity of the 2-methyl protons, facilitating deprotonation and the subsequent [3,3]-sigmatropic shift at room temperature.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentration: Concentrate the mixture in vacuo to remove DCM and excess TFAA, leaving the trifluoroacetate ester intermediate.

  • Hydrolysis: Dissolve the crude ester in Methanol (40 mL). Add 2M aqueous NaOH (3.0 equiv) and stir for 2 hours at room temperature.

  • Isolation: Concentrate the methanol under reduced pressure. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and purify via silica gel chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to isolate the pure 5-(difluoromethyl)-3-methoxy-2-(hydroxymethyl)pyridine.

Core Protocol 2: Regioselective C-4 Bromination for Cross-Coupling

Mechanistic Rationale: To build complex multi-cyclic scaffolds (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling), a halogen handle is required. The 3-methoxy group strongly activates the pyridine ring toward electrophilic aromatic substitution (EAS). Under controlled acidic bromination conditions, the C-4 position is favored due to the synergistic directing effects of the methoxy group (ortho-director) and the steric shielding provided by the CF2​H group at C-5.

Step-by-Step Methodology
  • Preparation: Dissolve 5-(Difluoromethyl)-3-methoxy-2-methylpyridine (1.0 equiv, 5 mmol) in glacial Acetic Acid (10 mL) to achieve a 0.5 M solution.

  • Activation: Add a catalytic amount of concentrated H2​SO4​ (0.1 equiv).

    • Expert Insight: While acids protonate the pyridine nitrogen (typically deactivating the ring to EAS), the strong +M (mesomeric) electron-donating effect of the 3-methoxy group overcomes this deactivation, allowing the electrophile to attack.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 equiv) in a single portion.

  • Heating: Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor via LC-MS to ensure mono-bromination and prevent over-halogenation.

  • Quenching: Cool the mixture to room temperature. Pour the solution over crushed ice (20 g) and carefully neutralize to pH 7-8 using saturated aqueous NaHCO3​ . Caution: Vigorous CO2​ evolution will occur.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify the crude product via flash column chromatography to yield 4-bromo-5-(difluoromethyl)-3-methoxy-2-methylpyridine.

References

  • Title: Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Source: Journal of Medicinal Chemistry, 2017, 60(2), 797-804. URL: [Link]

  • Title: Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Source: Journal of the American Chemical Society, 1954, 76(5), 1286–1291. URL: [Link]

Application Note: 5-(Difluoromethyl)-3-methoxy-2-methylpyridine as a Privileged Scaffold for 19F-NMR Fragment Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Discovery Chemists, Structural Biologists, and FBDD Scientists Content Focus: Structural Rationale, Library Elaboration Protocols, and 19F-NMR Screening Workflows

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the quality of the starting chemical matter dictates the success of the optimization trajectory. 5-(Difluoromethyl)-3-methoxy-2-methylpyridine (CAS: 1803691-24-8) has emerged as a highly versatile, fluorine-encoded building block. This application note details the mechanistic rationale behind its structural features, outlines validated protocols for divergent library synthesis, and provides a robust framework for its deployment in high-throughput 19F-NMR screening campaigns.

Structural Rationale & Bioisosteric Profiling

The architectural design of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine is not arbitrary; it is a meticulously balanced scaffold offering both physicochemical advantages and synthetic handles.

The Difluoromethyl (–CF₂H) Advantage

Historically, the trifluoromethyl (–CF₃) group was the default choice for improving metabolic stability and lipophilicity. However, –CF₃ is highly electron-withdrawing and strictly hydrophobic. In contrast, the difluoromethyl (–CF₂H) group acts as a "lipophilic hydrogen bond donor" [1]. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C–H bond, allowing it to participate in critical hydrogen-bonding interactions with target protein backbones or side chains, effectively serving as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups[1][2][3].

The Pyridine Core and Growth Vectors

Pyridines are ubiquitous in approved therapeutics due to their favorable aqueous solubility and ability to form directional hydrogen bonds[4]. The recent surge in methodologies for the regioselective difluoromethylation of pyridines underscores the pharmaceutical industry's demand for these specific motifs[4][5].

  • 2-Methyl Group: Serves as the primary vector for library expansion. It can be easily activated via radical bromination to form an electrophilic hub for nucleophilic diversification.

  • 3-Methoxy Group: Provides a secondary vector. It can act as a conformational lock via intramolecular dipole interactions or be demethylated late-stage to yield a pyridinol for cross-coupling or etherification.

Table 1: Physicochemical Comparison of Bioisosteric Replacements
Property–OH (Hydroxyl)–CH₃ (Methyl)–CF₃ (Trifluoromethyl)–CF₂H (Difluoromethyl)
Lipophilicity (ΔlogP) Low (Negative)Moderate (+0.5)High (+1.0)Moderate-High (+0.6)
H-Bond Donor Capacity StrongNoneNoneWeak-Moderate
Metabolic Stability Low (Phase II targets)Moderate (Oxidation)Very HighHigh
19F-NMR Signature N/AN/ASingletDoublet (~50 Hz J-coupling)

Library Synthesis Workflow & Vector Elaboration

To transition from a single fragment to a screening library, chemists must exploit the 2-methyl group. The causality behind choosing radical bromination (Wohl-Ziegler reaction) is its high chemoselectivity for benzylic/picolylic positions over the electron-deficient pyridine ring. The resulting 2-(bromomethyl) intermediate is a versatile electrophile.

Caption: Divergent synthesis workflow for library generation from the 5-(difluoromethyl)-3-methoxy-2-methylpyridine core.

Protocol 1: Divergent Synthesis of a Fragment-Derived Mini-Library

Step 1: Picolylic Bromination (Activation)

  • Reaction Setup: Dissolve 5-(Difluoromethyl)-3-methoxy-2-methylpyridine (1.0 equiv, 10 mmol) in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene (0.2 M).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv) and Azobisisobutyronitrile (AIBN, 0.05 equiv).

  • Initiation: Heat the mixture to reflux under a nitrogen atmosphere while irradiating with a visible light source (or strictly thermal at 80 °C) for 4–6 hours. Causality: AIBN decomposes to initiate the radical chain reaction, selectively abstracting the weaker picolylic hydrogen.

  • Workup: Cool to room temperature, filter off the floating succinimide byproduct, and concentrate the filtrate in vacuo. The crude 2-(bromomethyl) intermediate can generally be used in the next step without further purification to avoid degradation.

Step 2: Parallel Nucleophilic Substitution (Diversification)

  • Array Setup: In a 24-well or 96-well reactor block, dispense the crude 2-(bromomethyl) intermediate (0.1 mmol per well) dissolved in anhydrous DMF (1 mL).

  • Nucleophile Addition: Add a diverse set of primary/secondary amines, thiols, or alcohols (1.2 equiv) to individual wells.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to neutralize the generated HBr and drive the reaction to completion.

  • Incubation & Purification: Agitate at room temperature for 12 hours. Purify the resulting library via mass-directed preparative HPLC.

19F-NMR Fragment Screening Methodology

Fluorine NMR is an exceptionally powerful tool for FBDD. The 19F nucleus has a 100% natural abundance, a high gyromagnetic ratio (yielding high sensitivity), and crucially, there is zero background fluorine signal in biological systems[6][7]. Furthermore, the large chemical shift dispersion of 19F allows for the multiplexing of 10–30 fragments into a single "cocktail" without signal overlap[8][9].

The –CF₂H group is particularly advantageous for NMR. It appears as a distinct doublet (due to ²JHF coupling of ~50–55 Hz). When the fragment binds to a target protein, the transverse relaxation time (T₂) decreases dramatically due to the slower tumbling rate of the protein-ligand complex, resulting in significant line broadening or chemical shift perturbation of the doublet[7][9].

NMRScreening A Fragment Library Formulation (Cocktails of 10-15 CF2H compounds) C 19F-NMR Data Acquisition (CPMG / T2 Relaxation Filter) A->C B Target Protein Preparation (Buffer exchange, 10-50 µM) B->C D Hit Identification (Line broadening or chemical shift perturbation) C->D Analyze CF2H Doublets E Hit Deconvolution (Singletons tested against Target) D->E Deconvolute Cocktails

Caption: 19F-NMR fragment screening and hit deconvolution pipeline for CF2H-encoded libraries.

Protocol 2: 19F-NMR Cocktail Preparation and Screening

Step 1: Cocktail Assembly

  • Select 10–15 difluoromethyl-containing fragments from the synthesized library.

  • Self-Validating Check: Ensure the 19F chemical shifts of the chosen fragments are separated by at least 0.5 ppm to prevent doublet overlap.

  • Prepare a 100 mM stock of each fragment in DMSO-d6. Combine them to create a cocktail where each fragment is at a concentration of 10 mM.

Step 2: Sample Preparation

  • Protein Sample: Prepare the target protein at a concentration of 20–50 µM in a physiologically relevant buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) containing 10% D₂O (for NMR lock).

  • Ligand Spiking: Add the fragment cocktail to the protein sample such that the final concentration of each fragment is 200 µM (resulting in a 2% final DMSO concentration).

  • Reference: Add 50 µM of Trifluoroacetic acid (TFA) or Potassium fluoride (KF) as an internal chemical shift and lineshape reference[7].

Step 3: Data Acquisition & Analysis

  • Acquire 19F-NMR spectra using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. Causality: The CPMG sequence acts as a T₂ filter. Free fragments (fast tumbling, long T₂) will yield sharp doublets. Bound fragments (slow tumbling, short T₂) will experience rapid relaxation, causing their signals to broaden and decrease in intensity.

  • Compare the spectrum of the cocktail + protein against a control spectrum of the cocktail + buffer.

  • Identify hits by calculating the percentage of signal attenuation. A reduction in peak intensity of >30% relative to the control (normalized to the TFA reference) is typically scored as a hit.

  • Deconvolute hits by testing the individual singleton fragment against the protein to confirm binding and determine the dissociation constant (K_d) via ligand-observed titration.

References

  • Studer, A., et al. "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch." Nature Communications, 2024. Available at:[Link]

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. Available at:[Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Available at:[Link]

  • Lingel, A., et al. "Broadening the scope of 19F NMR." Practical Fragments (Discussing Angewandte Chemie publication), 2020. Available at:[Link]

  • Otava Chemicals. "19F NMR Fluorine-containing Fragment Library." Available at:[Link]

  • Pomerantz, W. C., et al. "Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment." Nature Protocols, 2016. Available at:[Link]

Sources

Application Note: Analytical Methods for Quantifying 5-(Difluoromethyl)-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Comprehensive Methodological Guide & Protocol Standard

Executive Summary & Chemical Profiling

5-(Difluoromethyl)-3-methoxy-2-methylpyridine (CAS: 1803691-24-8) is a highly specialized fluorinated heterocyclic building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel kinase inhibitors and modified proton pump inhibitors (PPIs).

Quantifying this intermediate presents unique analytical challenges. The strongly electron-withdrawing difluoromethyl ( −CHF2​ ) group significantly depresses the basicity of the pyridine nitrogen, while the combination of fluorination and low molecular weight imparts semi-volatile characteristics. To ensure robust quality control and trace analysis, this application note details three orthogonal, self-validating analytical methods: HPLC-UV (for bulk assay), LC-MS/MS (for trace profiling), and GC-FID (for volatility and orthogonal cross-validation).

Table 1: Physicochemical Properties & Analytical Implications
PropertyEstimated ValueAnalytical Implication
Molecular Weight 173.16 g/mol Ideal mass range for LC-MS/MS (ESI+) and GC-FID.
pKa (Pyridine N) ~3.8 – 4.5Lowered by −CHF2​ . Requires mobile phase pH > 6.0 to maintain a neutral state for optimal reversed-phase retention.
LogP ~1.8 – 2.2Moderate lipophilicity ensures excellent retention on standard C18 stationary phases.
UV Absorbance λmax​ ~254 nm π−π∗ transitions of the pyridine ring allow for sensitive UV/PDA detection.
Volatility Semi-volatileHighly amenable to capillary Gas Chromatography (GC).

Analytical Strategy Workflow

To determine the most appropriate analytical technique, scientists must evaluate the specific objective of the assay. The decision tree below outlines the recommended workflow based on sensitivity and matrix requirements.

Workflow Start 5-(Difluoromethyl)-3-methoxy -2-methylpyridine Goal Select Analytical Objective Start->Goal Assay Bulk Assay & Purity (>0.1% Threshold) Goal->Assay Quality Control Trace Trace Impurity / PK (<0.1% or ng/mL) Goal->Trace Bioanalysis Volatile Orthogonal Assay / Volatility Check Goal->Volatile Cross-Validation HPLC Method 1: HPLC-UV C18, pH 6.5 Buffer Assay->HPLC LCMS Method 2: LC-MS/MS ESI+, MRM Mode Trace->LCMS GC Method 3: GC-FID DB-5 Column Volatile->GC

Caption: Analytical workflow decision tree for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine.

Method 1: HPLC-UV for Assay and Purity (Quality Control)

Mechanistic Rationale

Unsubstituted pyridine has a pKa of ~5.2. However, the electron-withdrawing nature of the difluoromethyl group at the C5 position pulls electron density away from the aromatic ring, dropping the pKa to approximately 3.8–4.5. If analyzed in a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the molecule will be partially or fully ionized, leading to poor retention, peak splitting, and severe tailing due to secondary interactions with residual silanols on the silica support.

To counteract this, we employ a 1 utilizing a pH 6.5 buffer[1]. At this pH, the pyridine nitrogen is fully deprotonated (neutral), ensuring sharp, symmetrical peaks and robust retention driven purely by hydrophobic and π−π interactions with the C18 stationary phase.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): Dissolve 1.54 g of Ammonium Acetate in 1000 mL of HPLC-grade water (20 mM). Adjust to pH 6.5 ± 0.05 using dilute acetic acid or ammonia. Filter through a 0.22 µm membrane.

    • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Acetonitrile 50:50 v/v) to yield a 500 µg/mL stock.

  • Chromatographic Conditions:

    • Column: End-capped C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Table 2: HPLC Gradient Program
Time (min)% Mobile Phase A (pH 6.5 Buffer)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.090101.0
2.090101.0
10.030701.0
12.030701.0
12.190101.0
15.090101.0

Self-Validating System Suitability: Before sample analysis, inject the standard solution six times. The system is valid only if the relative standard deviation (%RSD) of the peak area is 2.0%, the USP tailing factor is 1.5, and theoretical plates are 5000.

Method 2: LC-MS/MS for Trace Impurity Profiling

Mechanistic Rationale

For genotoxic impurity screening or pharmacokinetic (PK) bioanalysis, HPLC-UV lacks sufficient sensitivity. LC-MS/MS operated in positive Electrospray Ionization (ESI+) mode is required. The molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 174.1.

During Collision-Induced Dissociation (CID), 2 follows highly predictable thermodynamic pathways[2]. The most favorable initial fragmentation is the neutral loss of Hydrogen Fluoride (HF, 20 Da) from the difluoromethyl group, yielding a stable product ion at m/z 154.1. Secondary fragmentations involve the cleavage of the methoxy group (loss of 31 Da)[2].

Fragmentation Parent Parent Ion (ESI+) m/z 174.1 [M+H]+ Frag1 Product Ion 1 m/z 154.1 Loss of HF Parent->Frag1 - HF (20 Da) Frag2 Product Ion 2 m/z 143.1 Loss of OCH3 Parent->Frag2 - CH3O (31 Da) Frag3 Product Ion 3 m/z 124.1 Loss of HF + CH2O Frag1->Frag3 - CH2O (30 Da)

Caption: Proposed ESI+ LC-MS/MS fragmentation pathway for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine.

Step-by-Step Protocol
  • Sample Preparation: Extract samples using protein precipitation (for plasma) or direct dilution (for API matrices) into 0.1% Formic Acid in Methanol.

  • Chromatography: Use a UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic Acid in Water. Mobile phase B: 0.1% Formic Acid in Acetonitrile. Run a rapid gradient from 5% B to 95% B over 3 minutes at 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Source: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 400°C.

    • MRM Transitions: Quantifier: 174.1 154.1 (Collision Energy: 15V). Qualifier: 174.1 143.1 (Collision Energy: 22V).

Method 3: GC-FID for Orthogonal Volatility Assessment

Mechanistic Rationale

Due to its low molecular weight and the volatility imparted by the fluorination, 5-(Difluoromethyl)-3-methoxy-2-methylpyridine is highly amenable to Gas Chromatography.3 to HPLC, particularly useful for verifying the absence of volatile organic impurities or residual solvents that lack UV chromophores[3].

Step-by-Step Protocol
  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector: 250°C, Split ratio 20:1. Injection volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial temp: 60°C (Hold 2 min).

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 30°C/min to 280°C (Hold 5 min).

  • Detector (FID): 300°C. Hydrogen flow: 40 mL/min, Air flow: 400 mL/min.

Method Validation Standards (ICH Q2 Framework)

To ensure trustworthiness and regulatory compliance, any implemented method must be validated against the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Table 3: ICH Q2(R2) Validation Metrics Summary
ParameterAcceptance CriteriaSelf-Validating System Check
System Suitability %RSD < 2.0%, Tailing < 1.5, Plates > 5000Evaluated prior to every run via 6 replicate standard injections.
Specificity Resolution ( Rs​ ) > 2.0 from nearest impurityBlank and placebo injections show no interference at analyte RT.
Linearity R2 > 0.999 (Range: 25% to 150% of nominal)Residual plot analysis confirms random distribution of errors.
Accuracy 98.0% - 102.0% recovery across 3 levelsTriplicate preparations at 50%, 100%, and 150% concentration.
Precision Intra-day %RSD < 2.0%, Inter-day < 2.0%6 independent sample preparations analyzed consecutively.

References

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. Benchchem.
  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI.

Sources

High-Sensitivity LC-MS/MS Method Development and Validation Protocol for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Analytical Development Professionals.

Introduction & Analytical Rationale

5-(Difluoromethyl)-3-methoxy-2-methylpyridine (CAS: 1803691-24-8) is a highly specialized fluorinated building block increasingly utilized in the synthesis of novel therapeutics, including advanced proton pump inhibitors and kinase inhibitors. The strategic placement of the difluoromethyl (-CHF₂) group modulates the basicity of the pyridine ring while enhancing metabolic stability and lipophilicity [1].

Quantifying this compound—whether as an active pharmaceutical ingredient (API) fragment, a reactive intermediate, or an in vivo metabolite—requires a highly sensitive and selective analytical approach. This guide details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol optimized for the trace-level quantification of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine in human plasma, strictly adhering to the ICH M10 Bioanalytical Method Validation guidelines [2].

Physicochemical Profiling & Causality (The "Why")

As an Application Scientist, method development must be driven by the molecule's intrinsic physicochemical properties rather than trial and error.

  • Ionization Strategy (ESI+): The pyridine nitrogen acts as a weak base (estimated pKa ~4.5–5.5). To achieve maximum sensitivity, the mobile phase must be kept at a pH significantly below the pKa (pH ~2.7 using 0.1% Formic Acid). This ensures >99% protonation of the molecule, driving the formation of the [M+H]⁺ precursor ion at m/z 174.1.

  • Fragmentation Causality (MRM Selection): Fluorinated moieties, particularly -CHF₂ and -CF₃ groups, exhibit a highly characteristic collision-induced dissociation (CID) pathway: the neutral loss of Hydrogen Fluoride (HF, -20 Da) [3]. Consequently, the primary quantifier transition is m/z 174.1 → 154.1. A secondary qualifier transition (m/z 174.1 → 142.1) is driven by the neutral loss of methanol (-32 Da) from the adjacent methoxy group.

  • Chromatographic Strategy: Pyridine derivatives are notorious for peak tailing due to secondary interactions with residual silanols on silica-based stationary phases. A high-purity end-capped C18 column, combined with an acidic modifier (formic acid), effectively masks these silanols, ensuring sharp, symmetrical peaks.

Fragmentation Parent Parent Ion [M+H]+ m/z 174.1 Quant Quantifier Ion m/z 154.1 Parent->Quant Neutral Loss of HF (-20 Da) Qual Qualifier Ion m/z 142.1 Parent->Qual Neutral Loss of CH3OH (-32 Da) Frag3 Secondary Fragment m/z 122.1 Quant->Frag3 Neutral Loss of CH3OH (-32 Da)

Figure 1. Proposed CID fragmentation pathway in ESI+ mode for the target analyte.

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation)

To mitigate matrix effects (ion suppression) commonly caused by endogenous plasma phospholipids, a rigid 3:1 organic-to-aqueous protein precipitation (PPT) workflow is employed. Acetonitrile (MeCN) is selected over methanol as it yields a denser, more flocculent protein pellet.

  • Aliquot: Transfer 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of the working IS solution (d3-5-(Difluoromethyl)-3-methoxy-2-methylpyridine at 100 ng/mL). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. The low temperature prevents analyte degradation and compacts the pellet.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an LC vial equipped with a glass insert.

Workflow Plasma Plasma Sample (50 µL) Spike Spike IS (10 µL d3-Analog) Plasma->Spike PPT Protein Precipitation (150 µL MeCN + 0.1% FA) Spike->PPT Centrifuge Centrifugation (14,000 rpm, 10 min, 4°C) PPT->Centrifuge Supernatant Supernatant Transfer (100 µL to Vial) Centrifuge->Supernatant LCMS UHPLC-MS/MS Analysis (ESI+, MRM Mode) Supernatant->LCMS Data Data Processing & Quantification (ICH M10) LCMS->Data

Figure 2. Step-by-step bioanalytical sample preparation and LC-MS/MS workflow.

UHPLC Chromatographic Conditions

A rapid gradient elution is utilized to separate the analyte from early-eluting polar matrix components.

ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Column Temperature 40°C (Reduces system backpressure and improves mass transfer)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
0.50 95 5
2.50 10 90
3.50 10 90
3.60 95 5

| 5.00 | 95 | 5 (Re-equilibration) |

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Target Compound174.1154.16025Quantifier (-HF)
Target Compound174.1142.16035Qualifier (-CH₃OH)
d3-Analog (IS)177.1157.16025Internal Standard

Note: Source temperature should be maintained at 500°C with a capillary voltage of 4.5 kV to ensure optimal droplet desolvation.

Method Validation (ICH M10 Compliance)

To ensure the protocol acts as a self-validating system, it must be evaluated against the FDA/EMA harmonized ICH M10 guidelines [2]. The following parameters must be established prior to analyzing unknown study samples:

Validation ParameterICH M10 Acceptance CriteriaMethod-Specific Rationale
Selectivity Response in blank matrix ≤ 20% of LLOQ; IS response ≤ 5%.Evaluated across 6 independent lots of human plasma to rule out endogenous isobaric interference.
Linearity R² ≥ 0.99; ±15% of nominal concentration (±20% at LLOQ).Calibration range: 1.0 ng/mL to 1000 ng/mL using a 1/x² weighted linear regression.
Accuracy & Precision Intra/Inter-run CV ≤ 15% (≤ 20% at LLOQ).Assessed at 4 QC levels (LLOQ, LQC, MQC, HQC) in 6 replicates across 3 independent runs.
Matrix Effect (ME) IS-normalized ME CV ≤ 15%.Pyridines are highly susceptible to ion suppression. The d3-IS corrects for matrix-induced ionization variations.
Carryover ≤ 20% of LLOQ in blank injected after ULOQ.Mitigated by utilizing a strong needle wash (50:50:0.1 MeOH:MeCN:FA) to prevent pyridine adsorption to the injector needle.

Troubleshooting & Expert Insights

  • Mitigating Peak Tailing: If peak tailing (Asymmetry factor > 1.5) is observed, it is likely due to the basic pyridine nitrogen interacting with active silanol groups on the column frit or stationary phase. Solution: Ensure the mobile phase pH is strictly maintained at ~2.7. If tailing persists, switch to a column specifically designed for basic compounds (e.g., a charged-surface hybrid column).

  • Addressing Matrix Effects: If the IS-normalized matrix factor falls outside the 85-115% range, the protein precipitation method may be insufficient. Solution: Upgrade the sample preparation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. The basic nature of the pyridine ring allows it to be strongly retained on the cation exchange resin, allowing for aggressive washing of neutral and acidic phospholipids prior to elution with 5% NH₄OH in methanol.

References

  • Hussain, M., et al. (2023). "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview." Medicinal Chemistry. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry." URL:[Link]

  • Sarma, P. V. G. K., et al. (2020). "Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative as a Radioligand." Journal of Medicinal Chemistry. URL:[Link]

developing a bioassay for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fragment-Based Lead Discovery (FBLD) Cascade for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine Derivatives

Rationale and Scaffold Context

The incorporation of fluorine into N-heterocycles has fundamentally reshaped modern drug discovery. Fluorinated pyridines are recognized as privileged scaffolds because they simultaneously address metabolic liabilities, enhance lipophilicity, and provide unique conformational tuning. The compound 5-(Difluoromethyl)-3-methoxy-2-methylpyridine (CAS: 1803691-24-8) represents a highly attractive starting pharmacophore for Fragment-Based Drug Discovery (FBDD).

In kinase drug discovery, substituted pyridines frequently act as hinge-binding motifs. The difluoromethyl group in this scaffold serves as a lipophilic hydrogen bond donor/acceptor, while the methoxy and methyl substitutions provide ideal vectors for structural elaboration to access the DFG-out or allosteric pockets of kinases (e.g., JAK2, ALK)[1][2].

However, because molecular fragments typically exhibit weak initial binding affinities ( KD​ in the high µM to mM range), standard biochemical assays are prone to high false-positive rates caused by compound aggregation, autofluorescence, or non-specific binding. To isolate true binders, we must design a self-validating, multi-tiered bioassay cascade[3].

Bioassay Cascade Architecture

As a Senior Application Scientist, I have structured a three-tiered screening cascade to rigorously validate the biological activity of this fluorinated pyridine scaffold. The workflow transitions from a high-throughput biochemical screen to an orthogonal biophysical validation, culminating in a cellular target engagement assay.

Bioassay_Cascade Target Target: Kinase Enzyme TRFRET Primary Screen: TR-FRET Assay Target->TRFRET Scaffold Scaffold: 5-(Difluoromethyl)- 3-methoxy-2-methylpyridine Scaffold->TRFRET High Concentration (µM - mM) SPR Orthogonal Screen: Surface Plasmon Resonance TRFRET->SPR Hit Triage (Eliminate False Positives) Cellular Functional Screen: Cell Viability SPR->Cellular Kinetic Validation (KD, Kon, Koff) Hit Validated Lead Molecule Cellular->Hit in vitro Efficacy

Fig 1: Fragment-based bioassay cascade for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine.

Protocol 1: Primary TR-FRET Kinase Assay

Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for primary fragment screening. By introducing a measurement delay (e.g., 100 µs) before signal integration, short-lived background autofluorescence—a major issue when screening fragments at high concentrations—is completely bypassed[4][5]. The assay utilizes a Europium (Eu)-cryptate labeled anti-phospho antibody (donor) and an XL665/d2 labeled substrate (acceptor). The dual-wavelength detection (665 nm / 615 nm) normalizes the signal, neutralizing any inner-filter effects caused by the pyridine fragment[6].

Self-Validating System: To ensure the assay is not generating systemic artifacts, it must be self-validating. We calculate the Z'-factor using a maximum signal control (DMSO vehicle) and a minimum signal control (no enzyme or a reference inhibitor like Staurosporine). A Z'-factor > 0.5 guarantees the assay window is robust enough to distinguish weak fragment activity from baseline noise.

Step-by-Step Methodology:

  • Plate Selection: Use black, low-volume 384-well plates (e.g., Corning 3676) to minimize well-to-well crosstalk. White plates (Corning 3673) may be substituted if using older filter-based readers to maximize photon recovery[5].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase and biotinylated peptide substrate to their pre-determined Km​ concentrations[5].

  • Compound Addition: Dispense 50 nL of the 5-(Difluoromethyl)-3-methoxy-2-methylpyridine derivative (titrated from 10 mM to 10 µM in 100% DMSO) into the assay plate using an acoustic liquid handler.

  • Kinase Reaction: Add 2 µL of the kinase/substrate mixture. Incubate for 15 minutes at room temperature to allow pre-equilibration of the fragment. Initiate the reaction by adding 2 µL of ATP. Incubate for 60 minutes.

  • Detection: Add 4 µL of the detection mixture containing EDTA (to terminate the reaction by chelating Mg2+), the Eu-cryptate antibody, and Streptavidin-XL665[6].

  • Readout: Incubate for 60 minutes in the dark. Read on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 320/340 nm and dual emission at 615 nm and 665 nm[5][7]. Calculate the 665/615 ratio to determine percent inhibition.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Design: Fragments that show inhibition in TR-FRET must be orthogonally validated to ensure they are true stoichiometric binders and not assay artifacts (e.g., colloidal aggregators or metal chelators). SPR is a label-free biophysical technique that measures changes in the refractive index near a sensor surface, providing direct, real-time binding kinetics ( Kon​ , Koff​ ) and thermodynamic affinity ( KD​ )[8].

Self-Validating System: Fragment screening by SPR requires rigorous solvent correction . Because fragments are dissolved in DMSO (which has a high refractive index), slight mismatches in DMSO concentration between the running buffer and the sample will cause massive bulk shift errors. A solvent correction curve must be run before and after the samples. Furthermore, a reference flow cell (unmodified surface) must be used to subtract non-specific binding[3].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling. Alternatively, to bypass rigorous purification, use the Extract2Chip method to capture biotinylated kinase directly from cellular extracts onto a Streptavidin (SA) chip[9].

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+ supplemented with exactly 3% DMSO).

  • Solvent Correction: Inject a series of 8 buffer samples with DMSO concentrations ranging from 2.5% to 3.5% to establish a calibration curve for bulk refractive index subtraction.

  • Analyte Injection: Inject 5-(Difluoromethyl)-3-methoxy-2-methylpyridine at multiple concentrations (e.g., 12.5 µM to 2 mM) over both the reference and active flow cells at a high flow rate (30-50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Subtract the reference flow cell signal and apply the solvent correction. Fit the resulting sensorgrams to a 1:1 steady-state affinity model (standard for fast on/off fragments) to derive the KD​ [3].

Quantitative Data Presentation

To effectively evaluate the 5-(Difluoromethyl)-3-methoxy-2-methylpyridine scaffold, quantitative data from the cascade must be synthesized. The table below summarizes the expected parameters and threshold metrics required to advance this fragment to the lead optimization stage.

ParameterTR-FRET (Primary Screen)SPR (Orthogonal Validation)Cellular (Target Engagement)
Assay Modality Biochemical (Endpoint)Biophysical (Real-time)Phenotypic / Functional
Readout Ratio 665nm / 615nmResonance Units (RU)Luminescence (RLU)
Key Metric IC50​ , Z'-factor KD​ , Kon​ , Koff​ EC50​ , Cell Viability
Scaffold Target Threshold IC50​<500μM KD​<500μM EC50​<100μM
Throughput High (384/1536-well)Medium (Sensor Chip)Medium (96/384-well)
False Positive Control Dual-wavelength emissionSolvent (DMSO) correctionCytotoxicity counter-screen

References[1] fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery - chim.it[4]Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters - acs.org[2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - nih.gov[3] Organic & Biomolecular Chemistry - RSC Publishing - rsc.org[5]HTRF ® Kinase Assay Protocol | Download Table - ResearchGate - researchgate.net[8] QS S Assist KINASE_TR-FRET Kit - Carna Biosciences - carnabio.com[9] Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery - researchgate.net[7]Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - nih.gov[10]Extract2Chip—Bypassing Protein Purification in Drug Discovery Using Surface Plasmon Resonance - MDPI - mdpi.com[6]General Information - Things to know before starting | Thermo Fisher Scientific - thermofisher.com

Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies Using 5-(Difluoromethyl)-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Difluoromethyl-Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring is a cornerstone, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and serve as a versatile scaffold makes it a privileged structure in medicinal chemistry.[1] The strategic functionalization of this core is paramount to developing potent and selective therapeutics. This guide focuses on a particularly compelling scaffold for structure-activity relationship (SAR) studies: 5-(difluoromethyl)-3-methoxy-2-methylpyridine .

The true innovation in this scaffold lies in the incorporation of the difluoromethyl (-CF2H) group. This moiety has gained significant traction as a powerful tool in drug design for several key reasons:

  • Bioisosteric Replacement: The -CF2H group serves as a metabolically stable bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[2][3][4]

  • Modulated Lipophilicity: It enhances lipophilicity, which can improve membrane permeability and bioavailability, yet its effect is more nuanced than the more common trifluoromethyl (-CF3) group, allowing for finer tuning of a compound's logP value.[5][6]

  • Unique Hydrogen Bonding: Unlike the -CF3 group, the -CF2H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor, which can introduce critical new interactions with a biological target.[2][3][6]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to leverage the 5-(difluoromethyl)-3-methoxy-2-methylpyridine scaffold for systematic SAR studies. We will explore the rationale behind its design, provide detailed protocols for its synthesis, characterization, and biological evaluation, and outline a logical strategy for analog design to comprehensively map the SAR landscape.

Rationale for SAR Exploration: Deconstructing the Scaffold

The power of the 5-(difluoromethyl)-3-methoxy-2-methylpyridine scaffold lies in its distinct, modifiable functional groups, each offering a unique opportunity to probe interactions with a biological target. A systematic SAR campaign should investigate the role of each component.

Functional GroupPositionPotential Role in Target Interaction & ADME PropertiesRationale for Modification
Pyridine Nitrogen N1Acts as a hydrogen bond acceptor; often critical for anchoring to the "hinge" region of kinases or other ATP-binding sites.[7]Replacement with other heterocycles (e.g., pyrimidine) to assess the necessity and optimal positioning of the nitrogen.
Methyl Group C2Probes hydrophobic pockets; can be a site for metabolic oxidation.Homologation (ethyl, isopropyl) to explore larger hydrophobic spaces; functionalization (e.g., to -CH₂OH) to introduce new H-bonding.[7]
Methoxy Group C3Can act as a hydrogen bond acceptor; influences ring electronics. Prone to O-demethylation, a common metabolic liability.Replacement with -OH (H-bond donor/acceptor), -H (to assess importance), or other alkoxy groups to fine-tune steric and electronic properties.[8]
Difluoromethyl Group C5Acts as a lipophilic hydrogen bond donor; enhances metabolic stability; serves as a bioisostere for polar groups.[2][3][9]Replacement with -H, -CH₃, or -CF₃ to confirm the unique contribution of the -CF₂H moiety to biological activity and properties.

The initial scaffold thus presents a multi-pronged platform for optimization. An effective SAR campaign will systematically alter each of these positions to build a clear picture of the structural requirements for optimal biological activity.

Experimental Design: A Workflow for SAR Elucidation

A successful SAR campaign follows a cyclical and iterative process. The workflow below outlines the key stages, from initial synthesis to data-driven design of the next generation of analogs.

SAR_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Iterative Optimization cluster_2 Phase 3: Lead Optimization A Design & Synthesize Core Scaffold B Analytical Characterization (Purity & Identity) A->B Crude Product C Initial Biological Screening (In Vitro) B->C Qualified Compound D Analyze SAR Data (Potency, Selectivity, ADME) C->D Initial Activity Data E Design Analogs Based on SAR (Hypothesis Generation) D->E H In Vivo Efficacy & Pharmacokinetic Studies D->H Promising Analogs F Synthesize & Characterize New Analogs E->F G Biological Evaluation of Analogs F->G G->D Iterate & Refine I Lead Candidate H->I

Caption: General workflow for a Structure-Activity Relationship (SAR) campaign.

Protocol 1: Synthesis of the Core Scaffold

The direct C-H difluoromethylation of pyridines is a modern and efficient strategy.[10][11] The following protocol is a plausible, generalized approach for synthesizing the 5-(difluoromethyl)-3-methoxy-2-methylpyridine scaffold, which may require optimization for specific substrates.

Objective: To synthesize 5-(difluoromethyl)-3-methoxy-2-methylpyridine from a suitable pyridine precursor.

Materials:

  • 3-methoxy-2-methylpyridine (or a pre-functionalized derivative)

  • Difluoromethylation reagent (e.g., bis(difluoroacetyl) peroxide, generated in situ from difluoroacetic anhydride and urea·H₂O₂)[10]

  • Acid (e.g., (±)-camphorsulfonic acid, CSA) for para-selective functionalization[10]

  • Solvent (e.g., Acetone)

  • Hydrochloric acid (6 N)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Pyridinium Salt Formation: In a round-bottom flask under an inert atmosphere (Argon), dissolve the starting pyridine material (1.0 eq) in acetone. Add CSA (1.5 eq) and stir at room temperature for 30 minutes to form the pyridinium salt in situ.[10]

  • Reagent Preparation (in a separate flask): At -40 °C, carefully prepare the difluoromethyl radical source, bis(difluoroacetyl) peroxide, by reacting difluoroacetic anhydride with urea·H₂O₂. Caution: Peroxides can be explosive; handle with extreme care behind a blast shield.

  • Difluoromethylation Reaction: Cool the pyridinium salt solution to 0 °C in an ice bath. Transfer the freshly prepared peroxide solution to the pyridinium salt mixture.[10] Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • Rearomatization & Work-up: Upon completion, add 6 N HCl to the reaction mixture and heat to 60 °C for 12-16 hours to ensure rearomatization.[10]

  • Cool the mixture to room temperature and carefully neutralize by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the final product.

Protocol 2: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds before biological testing.

Analytical_Workflow cluster_0 Structure Verification cluster_1 Purity Assessment Input Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Input->NMR MS High-Resolution MS (HRMS) Input->MS HPLC HPLC-UV (>95% Purity) Input->HPLC Output Qualified for Biological Assay NMR->Output MS->Output HPLC->Output

Caption: Workflow for analytical characterization of synthesized compounds.

A. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound.

  • Instrumentation: Standard HPLC system with a UV detector.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]

  • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of mobile phase. Filter through a 0.45 µm syringe filter.

  • Acceptance Criteria: Purity ≥95% for use in biological assays.

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

  • Procedure: Introduce the sample via direct infusion or LC-MS.

  • Acceptance Criteria: The measured mass should be within ±5 ppm of the calculated exact mass.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Techniques: ¹H, ¹³C, and ¹⁹F NMR are essential.

  • Expected ¹⁹F NMR Signal: The difluoromethyl group should appear as a characteristic triplet in the proton-coupled ¹⁹F spectrum due to coupling with the adjacent proton, and as a doublet in the proton-decoupled spectrum if coupled to another nucleus.

  • Procedure: Dissolve 5-10 mg of sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire spectra on a 400 MHz or higher spectrometer.

  • Acceptance Criteria: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure.

Protocol 3: In Vitro Biological Assay (Example: Kinase Inhibition Assay)

This protocol provides a general framework for assessing the compound's activity against a specific biological target, which should be adapted based on the project's therapeutic goal.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Synthesized compounds dissolved in 100% DMSO (10 mM stock)

  • 384-well assay plates

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plates.

  • Enzyme Addition: Add the target kinase, diluted in assay buffer, to all wells.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP, diluted in assay buffer, to all wells.

  • Reaction Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and measure the remaining kinase activity by adding the detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[5]

Data Interpretation and Analog Design Strategy

The data gathered from the initial biological screen forms the basis for the SAR. The goal is to identify which structural features are essential for activity (pharmacophore) and which can be modified to improve potency, selectivity, or physicochemical properties.

Hypothetical SAR Data Table
CompoundR¹ (C2)R² (C3)R³ (C5)IC₅₀ (nM)Interpretation
1 (Scaffold) -CH₃-OCH₃-CF₂H150Baseline activity.
Analog 2 -CH₃-OCH₃-H>10,000The -CF₂H group is critical for activity.
Analog 3 -CH₃-OCH₃-CF₃800-CF₂H is superior to -CF₃, possibly due to its H-bond donor capability.
Analog 4 -CH₃-OH-CF₂H95H-bond donor/acceptor at C3 is favorable; potential for improved solubility.
Analog 5 -CH₃-H-CF₂H2,500The C3-substituent is important for potency.
Analog 6 -CH₂CH₃-OCH₃-CF₂H550Increasing steric bulk at C2 is tolerated but not beneficial.
Analog 7 -H-OCH₃-CF₂H120The C2-methyl provides a slight potency benefit.

This hypothetical data would lead to the next design cycle, focusing on analogs with modifications at the C3 position while retaining the critical -CF₂H group at C5.

SAR_Logic cluster_C5 C5 Modification cluster_C3 C3 Modification cluster_C2 C2 Modification A Initial Scaffold IC₅₀ = 150 nM B Replace -CF₂H with -H Activity Lost (>10 µM) A->B D Replace -OCH₃ with -OH Activity Improved (95 nM) A->D F Replace -CH₃ with -H Activity Maintained (120 nM) A->F C Conclusion: -CF₂H is ESSENTIAL B->C H Next Generation Design: Retain -CF₂H at C5 Explore H-bond donors/acceptors at C3 Explore diverse substituents at C2 C->H E Conclusion: C3 H-bonding is beneficial D->E E->H G Conclusion: C2 is tolerant to modification F->G G->H

Caption: Decision-making logic for analog design based on initial SAR data.

Conclusion

The 5-(difluoromethyl)-3-methoxy-2-methylpyridine scaffold represents a rich starting point for structure-activity relationship studies. The unique electronic and steric properties of the difluoromethyl group, combined with multiple points for synthetic modification on the pyridine core, provide medicinal chemists with a powerful platform for developing novel therapeutics. By employing a systematic and iterative cycle of design, synthesis, and biological evaluation, researchers can effectively navigate the chemical space around this scaffold to identify drug candidates with optimized potency, selectivity, and pharmacokinetic profiles. The protocols and strategies outlined in this guide offer a robust framework for unlocking the full potential of this promising molecular architecture.

References

  • Zhong, W. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry.
  • BenchChem. (2025). The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry. BenchChem.
  • Byers, J. B., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society.
  • Li, Y., et al. (n.d.). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC.
  • Lin, M., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
  • American Chemical Society. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. ACS Publications.
  • Le, T. N., et al. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.
  • Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis.
  • Author unknown. (n.d.). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols: (S)-3-(Difluoromethyl)pyrrolidine as a Versatile Building Block in Medicinal Chemistry. BenchChem.
  • Google Patents. (2019). CN109796408A - A kind of synthetic method of 5- difluoro-methoxy-3- Trifluoromethyl-1-methylpyrazole. Google Patents.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 5-Fluoro-6-methoxypyridin-3-ol Analogs. BenchChem.
  • Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.
  • Google Patents. (2022). CN109796408B - Synthetic method of 5-difluoromethoxy-3-trifluoromethyl-1-methylpyrazole. Google Patents.
  • Universität Münster. (2024). New method for introducing fluorinated components into molecules. Universität Münster.
  • Pashko, M., et al. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • ChemScene. (n.d.). 2-Chloro-5-(difluoromethyl)-3-methoxy-4-methylpyridine. ChemScene.
  • BenchChem. (2025). The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. BenchChem.
  • MySkinRecipes. (n.d.). 2-Methoxy-3-methyl-5-(trifluoromethyl)pyridine. MySkinRecipes.
  • ChemicalBook. (2022). 5-(Difluoromethoxy)-2[[(4-chloro-3-methoxy-2-pyridinyl)methyl]-thio]-1H-benzimidazole. ChemicalBook.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Austin Publishing Group.
  • Pérez-García, P., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org.
  • European Patent Office. (2021). PROCESS FOR MANUFACTURING 5-METHOXYMETHYLPYRIDINE-2,3-DICARBOXYLIC ACID DERIVATIVES. EPO.
  • Barreiro, E. J., et al. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry.
  • Lehrstuhl für Complex Soft Matter. (n.d.). Advanced Characterization and Analytical Tools. Universität Bayreuth.
  • Regalado, E. L. (2020). Recent advances in analytical techniques for high throughput experimentation. Analytical Science Advances.
  • Tlili, C., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition.
  • Jordine, J., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

improving the yield of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine Synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals who are troubleshooting the synthesis of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine. This fluorinated heterocycle is a highly valuable building block in pharmaceutical design, but its synthesis presents unique challenges due to the basicity of the pyridine ring and the sensitivity of the methoxy ether group.

Below, you will find an interactive workflow, a causality-driven troubleshooting guide, quantitative reagent comparisons, and self-validating experimental protocols.

I. Synthetic Workflow Overview

The most scalable route to 5-(Difluoromethyl)-3-methoxy-2-methylpyridine involves the formylation of a brominated precursor followed by deoxofluorination.

SynthesisWorkflow SM 5-Bromo-3-methoxy- 2-methylpyridine Aldehyde 3-Methoxy-2-methylpyridine- 5-carboxaldehyde SM->Aldehyde 1. n-BuLi, -78°C 2. DMF quench Product 5-(Difluoromethyl)-3-methoxy- 2-methylpyridine Aldehyde->Product Deoxofluorination (XtalFluor-E / Et3N·3HF)

Workflow for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine synthesis.

II. Troubleshooting Guide & FAQs

Q1: Why does my deoxofluorination step with DAST stall, resulting in unreacted aldehyde and black tar? Causality: The basic pyridine nitrogen in 3-methoxy-2-methylpyridine-5-carboxaldehyde acts as a competing nucleophile. It coordinates with the highly electrophilic sulfur atom of DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. This Lewis acid-base complexation not only depletes the active fluorinating reagent but also triggers localized exothermic degradation (tarring)[1]. Solution: Switch from DAST to an aminodifluorosulfinium tetrafluoroborate salt, such as XtalFluor-E, combined with an exogenous fluoride source like triethylamine trihydrofluoride (Et₃N·3HF). XtalFluor-E is a crystalline salt that is less prone to basic nitrogen complexation and exhibits vastly superior thermal stability, providing higher yields with fewer elimination byproducts [2].

Q2: During the formylation of 5-bromo-3-methoxy-2-methylpyridine, I observe a high percentage of debrominated starting material (3-methoxy-2-methylpyridine) instead of the aldehyde. How do I fix this? Causality: Debromination (protonation of the intermediate) occurs when the highly reactive aryllithium species abstracts a proton from the solvent (e.g., THF) or ambient moisture before it can react with the DMF electrophile. This is severely exacerbated if the internal reaction temperature rises above -70°C during the n -BuLi addition. Solution: Ensure strict cryogenic control (-78°C) using an internal temperature probe. If cryogenic control is difficult at scale, switch to a halogen-magnesium exchange using the Turbo-Grignard reagent ( i -PrMgCl·LiCl). The resulting arylmagnesium intermediate is significantly more stable at higher temperatures (-20°C to 0°C) and less basic, virtually eliminating premature proton abstraction.

Q3: I am seeing cleavage of the 3-methoxy group during the fluorination step. What is causing this demethylation? Causality: Conventional liquid fluorinating agents like DAST generate unbuffered hydrofluoric acid (HF) as a byproduct during the initial nucleophilic attack on the carbonyl. In aromatic systems, localized high concentrations of HF act as a strong Brønsted acid, protonating the methoxy oxygen and facilitating ether cleavage via nucleophilic attack by free fluoride or ambient nucleophiles [3]. Solution: Utilize the XtalFluor-E / Et₃N·3HF system. The amine hydrofluoride acts as a buffer, regulating the acidity of the reaction medium and protecting the sensitive 3-methoxy ether from acidic cleavage [1].

III. Quantitative Data: Deoxofluorinating Agent Comparison

To optimize the conversion of the 5-carboxaldehyde intermediate to the difluoromethyl product, compare the performance metrics of standard reagents below:

ReagentThermal Stability (Onset of Dec.)Pyridine CompatibilityTypical Yield (Py-CHO)Byproduct Profile
DAST ~90°C (Explosive)Poor (Forms inactive complexes)20 - 35%High tar, ether cleavage
Deoxo-Fluor ~140°CModerate40 - 55%Moderate tar
XtalFluor-E >200°C (Stable salt)Excellent (Requires exogenous F⁻)75 - 88% Minimal, highly selective
IV. Mechanistic Pathway: Buffered Deoxofluorination

Understanding the mechanism is critical for process control. The use of XtalFluor-E requires an exogenous fluoride source because the reagent itself forms an intermediate that must be displaced.

Mechanism Aldehyde Pyridine-5-aldehyde (Substrate) Activation Carbonyl Activation (via XtalFluor-E) Aldehyde->Activation Intermediate Alkoxysulfonium Intermediate Activation->Intermediate - [BF4]- FluorideAttack Nucleophilic Attack (via Et3N·3HF) Intermediate->FluorideAttack F- addition Product Gem-Difluoride Product FluorideAttack->Product - SOF2 - Et2NCF2H

Mechanism of buffered deoxofluorination using XtalFluor-E and amine hydrofluorides.

V. Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and prevent downstream failures.

Protocol A: Synthesis of 3-Methoxy-2-methylpyridine-5-carboxaldehyde
  • System Preparation: Flame-dry a 3-neck round-bottom flask under argon. Charge with 5-bromo-3-methoxy-2-methylpyridine (1.0 equiv) and anhydrous THF (10 mL/g).

  • Cryogenic Cooling: Cool the solution to an internal temperature of -78°C using a dry ice/acetone bath. Self-Validation: Do not proceed until the internal probe reads -75°C for at least 10 minutes.

  • Lithiation: Add n -BuLi (2.5 M in hexanes, 1.1 equiv) dropwise via syringe pump over 30 minutes, maintaining the internal temperature below -70°C. Stir for 45 minutes at -78°C.

  • Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv) dropwise. Stir for 1 hour at -78°C, then allow the reaction to warm to 0°C over 2 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organics over Na₂SO₄ and concentrate.

    • Validation Check: Run an ¹H-NMR of the crude. A sharp singlet near δ 10.0 ppm confirms successful formylation. Absence of the aldehyde peak with a simplified aromatic region indicates premature protonation (debromination).

Protocol B: Synthesis of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine
  • Reagent Preparation: In a rigorously dried PTFE or Hastelloy reactor (avoid glass to prevent etching from trace HF) [1], dissolve 3-methoxy-2-methylpyridine-5-carboxaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, 8 mL/g).

  • Buffer Addition: Add Et₃N·3HF (2.0 equiv) to the solution at room temperature. Stir for 10 minutes to ensure homogenization.

  • Fluorination: Cool the mixture to 0°C. Portion-wise, add XtalFluor-E (1.5 equiv) over 15 minutes. Remove the cooling bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching (Critical Safety Step): Cool the reaction to 0°C. Slowly quench by adding saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases and the pH reaches ~8. Causality: Rapid quenching of fluorinating agents can cause violent exotherms and pressure buildup.

  • Purification: Separate the organic layer, extract the aqueous layer with DCM, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure difluoromethyl product.

VI. References
  • Ni, Chuanfa, et al. "Sulfonyl Fluorides and Their Analogs' Deoxofluorination." ResearchGate. Available at:[Link]

  • ACS Publications. "Deoxyfluorination of Carboxylic Acids with KF and Highly Electron-Deficient Fluoroarenes." The Journal of Organic Chemistry. Available at:[Link]

Technical Support Center: Scale-Up Synthesis of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine (CAS: 1803691-24-8) from its precursor, 5-methoxy-6-methylnicotinaldehyde (CAS: 123540-28-3).

As a Senior Application Scientist, I have structured this center to move beyond basic recipes. We will explore the mechanistic causality behind reagent selection, provide self-validating kilolab protocols, and troubleshoot the most critical bottlenecks encountered during deoxofluorination scale-up.

Part 1: Process Chemistry & Reagent Rationale (FAQ)

Q: Why is XtalFluor-E recommended over DAST or Deoxo-Fluor for kilolab scale-up? A: Liquid diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are ubiquitous in discovery chemistry, but they present severe explosive hazards upon scale-up. Differential scanning calorimetry (DSC) reveals that both DAST and Deoxo-Fluor decompose at ~140°C. DAST, in particular, degrades with a massive enthalpy change (ΔH = -1700 J/g) [1].

For the scale-up of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine, we mandate the use of XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate). XtalFluor-E is a crystalline solid with a decomposition onset of 215°C and a significantly lower ΔH (-661 J/g) [2]. This provides a drastically wider thermal safety margin. Furthermore, XtalFluor-E does not generate free HF under anhydrous conditions, which minimizes the protonation of the basic pyridine ring in our substrate, thereby suppressing unwanted polymerization side-reactions [2].

Quantitative Reagent Comparison
ReagentPhysical StateDecomposition Onset (°C)Enthalpy (ΔH, J/g)Free HF Generated?Scale-Up Suitability
DAST Liquid140-1700YesHigh Risk (Discovery only)
Deoxo-Fluor Liquid140-1100YesModerate Risk
XtalFluor-E Crystalline Solid215-661NoOptimal (Kilolab/Pilot)

Q: What is the mechanistic role of Et₃N·3HF in the XtalFluor-E system? A: XtalFluor salts are inherently "fluoride starved." They activate the aldehyde carbonyl oxygen to form an intermediate alkoxy-N,N-dialkylaminodifluorosulfane but do not spontaneously release enough nucleophilic fluoride to complete the gem-difluorination [2]. The addition of a promoter like triethylamine trihydrofluoride (Et₃N·3HF) provides the necessary fluoride source to displace the activated oxygen leaving group.

G A 5-Methoxy-6-methyl- nicotinaldehyde B XtalFluor-E Activation A->B C Alkoxy-sulfane Intermediate B->C -[BF4]- D Fluoride Attack (from Et3N·3HF) C->D E 5-(Difluoromethyl)-3-methoxy- 2-methylpyridine D->E -Et2NS(O)F

Mechanistic pathway of XtalFluor-E mediated deoxofluorination of the pyridine aldehyde.

Part 2: Self-Validating Experimental Protocol

This step-by-step methodology is designed for a 1.0 mol (151.16 g) scale-up. The protocol incorporates self-validating checkpoints to ensure the system's integrity at each phase.

Materials Required:

  • Substrate: 5-Methoxy-6-methylnicotinaldehyde (1.0 eq, 151.16 g)

  • Reagent: XtalFluor-E (1.5 eq, 343.5 g)

  • Promoter: Et₃N·3HF (2.0 eq, 322 g)

  • Solvent: Anhydrous Dichloromethane (DCM), 1.5 L

Step-by-Step Workflow

1. System Setup & Substrate Solvation

  • Action: Purge a 5L jacketed glass reactor with N₂. Charge the reactor with 1.5 L of anhydrous DCM and 151.16 g of 5-methoxy-6-methylnicotinaldehyde.

  • Causality: Anhydrous conditions are critical. Moisture will prematurely hydrolyze XtalFluor-E into diethylaminosulfinyl fluoride, killing the reagent's activating potential.

  • Self-Validation Checkpoint 1: The solution must be completely clear and homogeneous. A turbid solution indicates moisture contamination in the DCM.

2. Promoter Addition

  • Action: Add Et₃N·3HF (322 g) to the reactor in a single portion. Stir at 20°C for 15 minutes.

  • Self-Validation Checkpoint 2: No exotherm should be observed during this addition. If an exotherm >2°C occurs, it indicates the presence of reactive impurities or residual water in the substrate.

3. Reagent Activation (Critical Step)

  • Action: Cool the reactor jacket to 0°C. Begin adding XtalFluor-E (343.5 g) in 50 g portions over 60 minutes.

  • Causality: While XtalFluor-E is thermally stable, the activation of the carbonyl group is exothermic. Portion-wise addition of the solid controls the heat release. XtalFluor-E's stability to atmospheric moisture allows for safe, open-port solid addition without fuming [2].

  • Self-Validation Checkpoint 3: A mild exotherm (ΔT = 5-10°C) should be observed after each portion. The solid should dissolve steadily, forming a pale yellow to amber solution.

4. Deoxofluorination Reaction

  • Action: Warm the reactor to 25°C and stir for 16 hours.

  • Self-Validation Checkpoint 4: Pull an aliquot at 2 hours for HPLC/TLC analysis. You must observe a highly polar intermediate (the alkoxy-sulfane complex). By 16 hours, this intermediate must completely transition to the non-polar difluoromethyl product. If the intermediate persists, the system is fluoride-starved.

5. Quench & Isolation

  • Action: Cool the reactor to 0°C. Slowly dose 1.0 L of 5% aqueous NaHCO₃ over 2 hours.

  • Causality: The quench neutralizes residual HF and tetrafluoroborate salts. Slow addition is mandatory to control CO₂ evolution and prevent reactor over-pressurization.

  • Action: Separate the phases. Wash the organic (DCM) layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 5-(Difluoromethyl)-3-methoxy-2-methylpyridine.

G A 1. Solvation (DCM + Substrate) B 2. Promoter Addition (Et3N·3HF) A->B C 3. Reagent Addition (XtalFluor-E at 0°C) B->C D 4. Reaction (25°C, 16h) C->D E 5. Quench (5% NaHCO3 at 0°C) D->E F 6. Isolation (Phase Separation) E->F

Kilolab workflow for the deoxofluorination of 5-methoxy-6-methylnicotinaldehyde.

Part 3: Troubleshooting Guide (FAQs)

Q: My reaction stalls at 70% conversion. Unreacted 5-methoxy-6-methylnicotinaldehyde remains, but the intermediate is gone. How do I drive it to completion? A: This indicates that the XtalFluor-E reagent has been consumed, likely due to trace moisture in the solvent or substrate acting as a competitive nucleophile.

  • Solution: Do not add more Et₃N·3HF. Instead, cool the reactor back to 0°C and add a "chaser" dose of XtalFluor-E (0.2 to 0.3 eq). Allow it to stir for an additional 4 hours at room temperature. To prevent this in future batches, rigorously dry the starting aldehyde via azeotropic distillation with toluene prior to the reaction.

Q: I am observing significant tar formation and a dark black reaction mixture, along with low yields of the difluoromethyl product. What is causing this? A: The basicity of the pyridine ring in 5-methoxy-6-methylnicotinaldehyde is likely causing issues. Highly concentrated HF (from Et₃N·3HF) can protonate the pyridine nitrogen, altering the electronic properties of the ring and triggering polymerization or decomposition pathways under prolonged reaction times.

  • Solution: Moderate the acidity of the promoter. By adding one equivalent of free triethylamine (Et₃N) to the Et₃N·3HF, you generate Et₃N·2HF in situ [1]. This buffered fluoride source is less acidic, preventing the protonation of the pyridine ring while still providing sufficient nucleophilic fluoride to complete the deoxofluorination.

Q: Severe emulsion occurs during the aqueous NaHCO₃ quench, making phase separation impossible. How is this resolved? A: Emulsions in this specific reaction are typically caused by the precipitation of water-soluble polymeric byproducts and tetrafluoroborate salts at the aqueous-organic interface.

  • Solution: Filter the entire biphasic mixture through a pad of Celite before attempting phase separation. Alternatively, swapping the solvent from DCM to Ethyl Acetate (EtOAc) during the initial reaction setup often drastically improves phase separation dynamics during the quench, as EtOAc partitions the fluorinated product more cleanly from the highly polar salts [3].

References

  • Simpler fluorine chemistry - SCI Society of Chemical Industry (SCI). Details the thermal stability, DSC data, and safety profiles of DAST, Deoxo-Fluor, and XtalFluor reagents for scale-up applications.1

  • XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents Sigma-Aldrich. Explains the "fluoride-starved" mechanistic activation of XtalFluor salts and the necessity of Et₃N·3HF as a promoter.2

  • Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E | The Journal of Organic Chemistry ACS Publications. Discusses the use of XtalFluor-E in EtOAc and the handling of fluorinated intermediates during workup.3

Sources

Validation & Comparative

Comparative Bioactivity Profiling of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary: The Strategic Role of the Difluoromethyl Group

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone for fine-tuning a molecule's physicochemical and pharmacokinetic properties. Among fluorinated motifs, the difluoromethyl ( −CF2​H ) group has emerged as a highly versatile pharmacophore[1].

This guide provides an objective, data-driven comparison of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine against its structural analogs. By evaluating this specific building block, we illustrate how the −CF2​H group functions as a "lipophilic hydrogen bond donor"[2], offering a bioisosteric replacement for traditional functional groups while mitigating metabolic liabilities and optimizing membrane permeability[3].

Mechanistic Insights: The "Lipophilic Hydrogen Bond Donor" Concept

The bioactivity of a pyridine scaffold is heavily dictated by the electronic and steric nature of its substituents. Replacing a standard methyl ( −CH3​ ) or hydroxymethyl ( −CH2​OH ) group with a difluoromethyl ( −CF2​H ) group profoundly alters the molecule's interaction with biological targets and metabolic enzymes[4].

  • Hydrogen Bonding: Unlike the perfluorinated trifluoromethyl ( −CF3​ ) group, the −CF2​H group possesses an acidic proton. This allows it to act as a hydrogen bond donor—similar in scale to thiophenol or amine groups—enabling critical interactions within target receptor pockets[2].

  • Lipophilicity & Permeability: The −CF2​H group increases lipophilicity relative to a hydroxyl group (experimental ΔlogP values range from -0.1 to +0.4 compared to a methyl group)[2]. This enhances passive membrane diffusion without the extreme lipophilic penalty often associated with −CF3​ groups[5].

  • Metabolic Stability: The strong carbon-fluorine bonds shield the C5 position from cytochrome P450 (CYP450) mediated oxidative metabolism, a common liability for −CH3​ and −CH2​OH groups[1]. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the pKa​ of the pyridine nitrogen, reducing basicity and minimizing off-target basicity-driven toxicities (e.g., hERG inhibition)[5].

PharmacophoreLogic Core 5-Substituted 3-methoxy-2-methylpyridine CH3 -CH3 (Methyl) Baseline Lipophilicity High Clearance Core->CH3 Baseline CH2OH -CH2OH (Hydroxymethyl) Strong H-Bond Donor Low Permeability Core->CH2OH Oxidation Liability CF3 -CF3 (Trifluoromethyl) High Lipophilicity No H-Bond Donor Core->CF3 Permeability Boost CF2H -CF2H (Difluoromethyl) Lipophilic H-Bond Donor Optimal ADME Core->CF2H Bioisosteric Balance

Caption: Logical framework for bioisosteric replacement at the C5 position of the pyridine core.

Comparative Bioactivity & Physicochemical Profiling

To objectively evaluate performance, we compare the target compound against three distinct analogs. The data below represents standard pharmacological profiling metrics used to determine lead-likeness.

CompoundC5 SubstituentPyridine pKa​ (calc.) logD7.4​ H-Bond Donor CapacityHLM Intrinsic Clearance ( Clint​ )
Analog 1 (Baseline) −CH3​ ~6.21.8NoHigh (>50 µL/min/mg)
Analog 2 (Alcohol) −CH2​OH ~5.80.5Yes (Strong)Very High (>80 µL/min/mg)
Analog 3 (Perfluoro) −CF3​ ~3.52.9NoLow (<10 µL/min/mg)
Target Compound −CF2​H ~4.22.1Yes (Lipophilic)Low (<15 µL/min/mg)

Key Takeaway: 5-(Difluoromethyl)-3-methoxy-2-methylpyridine achieves the "Goldilocks" zone of drug design. It retains the hydrogen-bonding capability lost in the −CF3​ analog while matching its metabolic resistance, all while maintaining a highly favorable logD7.4​ for oral bioavailability[3].

Experimental Methodologies for Bioactivity Profiling

The following protocols detail the self-validating experimental workflows required to generate the comparative data shown above. Every step is designed with built-in causality to ensure scientific integrity.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( Clint​ ) to assess the metabolic stability conferred by the −CF2​H group against CYP450 oxidation.

  • Preparation of Matrix: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Compound Spiking: Add the test compounds (1 µM final concentration) to the HLM suspension (0.5 mg/mL final protein concentration). Causality: A low compound concentration ensures the enzymes are not saturated, adhering to first-order Michaelis-Menten kinetics required for accurate Clint​ calculation.

  • System Validation Controls (Critical): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Self-Validation: If Verapamil is not depleted by >80% at 30 minutes, the microsome batch is enzymatically dead, and the assay must be rejected.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final). Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, phase I oxidative metabolism cannot occur, which would yield artificially stable results.

  • Time-Course Quenching: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the proteins, freezing the reaction at exact time points, while the internal standard normalizes downstream LC-MS/MS ionization matrix effects.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and Clint​ .

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Quantify passive membrane permeability to validate the lipophilicity enhancements of the −CF2​H group.

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 1% solution of lecithin in dodecane. Causality: This artificial lipid bilayer mimics the lipophilic environment of the human gastrointestinal tract.

  • Donor/Acceptor Loading: Load the donor wells with 10 µM of the test compound in PBS (pH 7.4, 5% DMSO). Fill the acceptor wells with pure PBS (pH 7.4, 5% DMSO). Causality: Matching the DMSO concentration in both chambers prevents osmotic pressure imbalances that could artificially force liquid across the membrane.

  • Incubation: Sandwich the plates and incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Peff​ ).

Workflow Prep Compound Prep (10 mM DMSO) PAMPA PAMPA Assay (Permeability) Prep->PAMPA Microsomes HLM Stability (Clearance) Prep->Microsomes LCMS LC-MS/MS Quantification PAMPA->LCMS Microsomes->LCMS Analysis Data Synthesis (LogP, pKa, Cl_int) LCMS->Analysis

Caption: High-throughput in vitro workflow for evaluating the ADME profile of pyridine analogs.

Conclusion

The transition from a standard methyl or hydroxymethyl group to a difluoromethyl group on a pyridine scaffold represents a profound upgrade in a molecule's drug-like properties. 5-(Difluoromethyl)-3-methoxy-2-methylpyridine stands as a prime example of how targeted fluorination can preserve essential hydrogen-bonding interactions while simultaneously optimizing metabolic stability and membrane permeability. For drug discovery professionals, integrating this specific building block offers a direct pathway to overcoming late-stage ADME liabilities.

References

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch Source: Nature Communications URL: [Link]

Sources

A Comparative Guide to the Validation of an Analytical Method for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of data integrity, ensuring that measurements are reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth, comparative analysis of validating analytical methods for the quantification of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine, a key heterocyclic building block in modern synthetic chemistry and pharmaceutical development.[1]

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and comparing two ubiquitous yet distinct analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS). The entire framework is built upon the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the globally recognized standard for analytical method validation.[2][3]

The Analytical Challenge: Understanding the Analyte

5-(Difluoromethyl)-3-methoxy-2-methylpyridine is a substituted pyridine. The basic nitrogen atom in the pyridine ring (pKa typically around 5-6) can interact with residual silanol groups on standard silica-based chromatography columns, potentially leading to poor peak shape (tailing).[4] Method development must proactively address this challenge. Furthermore, the difluoromethyl group adds to the molecule's unique electronic and lipophilic properties, influencing its retention and detection.

Strategic Method Development: A Comparative Approach

A robust validation begins with a well-developed method. Here, we outline the rationale for developing two parallel methods, providing a basis for comparison throughout the validation process.

Method A: HPLC-UV (The Workhorse)

This approach is favored in quality control (QC) environments for its reliability, cost-effectiveness, and simplicity.

  • Scientific Rationale: A reversed-phase C18 column is the logical starting point due to its versatility. To counteract the basicity of the pyridine nitrogen and ensure a sharp, symmetrical peak, the mobile phase will be acidified with 0.1% formic acid. This protonates the analyte, minimizing unwanted secondary interactions with the stationary phase.[5] UV detection is suitable as the pyridine ring is a chromophore.

Method B: UPLC-MS (The Specialist)

This method offers superior speed, resolution, and specificity, making it ideal for complex matrices or when very low detection levels are required.

  • Scientific Rationale: UPLC utilizes sub-2 µm particle columns, providing significantly higher efficiency and faster analysis times compared to traditional HPLC. Coupling this with a mass spectrometer allows for detection based on the analyte's mass-to-charge ratio (m/z), offering unequivocal specificity. This eliminates interference from co-eluting impurities that might have a similar UV absorbance but a different mass.[1][4]

The Validation Workflow: A Blueprint for Compliance

The validation process is a systematic journey to demonstrate a method's suitability. The following workflow illustrates the key stages, each of which will be detailed in this guide.

ValidationWorkflow cluster_params Validation Parameters Dev Method Development (HPLC-UV vs. UPLC-MS) Protocol Validation Protocol Definition (Based on ICH Q2(R1)) Dev->Protocol Finalized Method Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report ParameterRelationship Linearity Linearity Range Method's Operating Range Linearity->Range Establishes Proportionality Accuracy Accuracy Accuracy->Range Confirms Trueness Precision Precision Precision->Range Confirms Reliability

Sources

Safety Operating Guide

5-(Difluoromethyl)-3-methoxy-2-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Protocols for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine

In modern drug development, fluorinated pyridines such as 5-(Difluoromethyl)-3-methoxy-2-methylpyridine (CAS: 1803691-24-8) are highly prized for their ability to improve the metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs). However, the very structural features that make this compound valuable—specifically the highly stable carbon-fluorine (C-F) bonds—present significant logistical and environmental challenges at the end of its lifecycle.

This guide provides senior researchers and laboratory managers with a self-validating, step-by-step operational framework for the proper segregation, containerization, and disposal of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & The Causality of Segregation

The disposal strategy for 5-(Difluoromethyl)-3-methoxy-2-methylpyridine is dictated by its difluoromethyl (-CF2H) group. C-F bonds are exceptionally strong (approximately 450 kJ/mol) and resist natural environmental degradation.

The Halogenated Imperative: When discarded, this compound and its associated reaction matrices must be strictly classified as Halogenated Organic Waste .

Causality: Standard non-halogenated laboratory waste is often repurposed via commercial fuel blending. However, combusting halogenated compounds requires specialized, high-temperature incineration (>1,000°C) equipped with acid-gas scrubbers. Without scrubbers, the thermal breakdown of the difluoromethyl group releases highly corrosive and toxic hydrogen fluoride (HF) gas, and improper combustion can generate hazardous dioxins. Mixing even trace amounts of this fluorinated pyridine into a non-halogenated waste stream disqualifies the entire drum from fuel blending, dramatically increasing disposal costs and environmental liability .

Standard Operating Procedure (SOP): Laboratory Disposal

To maintain a self-validating safety system, every researcher must treat disposal as a rigorous experimental protocol.

Step 1: Point-of-Generation Segregation

  • Action: Route all organic extracts, mother liquors, and reaction solvents containing 5-(Difluoromethyl)-3-methoxy-2-methylpyridine into designated halogenated waste carboys.

  • Validation: Visually inspect the waste carboy before and after addition. Verify the absence of a biphasic layer. Phase separation indicates aqueous cross-contamination, which compromises the integrity of the solvent waste stream and violates segregation protocols .

Step 2: Containerization

  • Action: Utilize High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Ensure the container is equipped with a vented cap if gas-generating reactions (e.g., residual carbonates from a quench) are possible.

  • Causality: Fluorinated organics and their typical carrier solvents (e.g., dichloromethane, chloroform) can swell or degrade lower-grade plastics (like standard PET or LDPE) over time, leading to micro-leaks and volatile organic compound (VOC) exposure in the Satellite Accumulation Area (SAA) .

Step 3: RCRA-Compliant Labeling

  • Action: Attach a definitive hazardous waste tag the moment the first drop of waste is generated. Explicitly list "5-(Difluoromethyl)-3-methoxy-2-methylpyridine" alongside the primary solvents.

  • Causality: Under EPA Subpart K regulations, "cradle-to-grave" tracking is mandatory. Ambiguous labels (e.g., "Fluorinated Pyridine Waste") force environmental health and safety (EHS) teams to perform costly analytical characterization before specialized incinerator facilities will accept the shipment .

Step 4: Drain Disposal Prohibition

  • Action: Never discharge trace quantities, aqueous washes, or rinsates containing this compound into the sanitary sewer.

  • Causality: Halogenated organics disrupt the biological treatment systems of Publicly Owned Treatment Works (POTW). Aqueous layers from extractions must be collected separately and verified to have a pH between 6.0 and 10.0 before being routed to aqueous hazardous waste .

Quantitative Waste Management Limits

Laboratory managers must monitor accumulation volumes strictly to remain compliant with federal and institutional limits. Summarized below are the critical thresholds for managing waste streams associated with this compound.

Waste Stream CategoryPrimary ConstituentsEPA Waste CodeMax Accumulation VolumeRegulatory Time Limit
Halogenated Organic 5-(Difluoromethyl)-3-methoxy-2-methylpyridine, DCM, ChloroformF002 / D01955 Gallons6 Months (or per Subpart K)
Non-Halogenated Organic Hexane, Ethyl Acetate (Strictly unmixed)D001 (Ignitable)55 Gallons6 Months
Aqueous Waste Water, Neutralized Salts (pH 6-10)D002 (if corrosive)55 Gallons6 Months
Solid Hazardous Contaminated Silica Gel, PPE, VialsMatrix Dependent55 GallonsN/A
Acutely Toxic P-listed reagents (if used in synthesis)P-list1 Quart3 Days upon reaching limit

Visualizing the Disposal Workflow

To prevent cross-contamination at the bench, laboratories should implement the following standardized routing workflow for post-reaction mixtures.

WasteRouting Start Reaction Mixture (Fluorinated Pyridine + Solvents) Workup Aqueous Workup (Phase Separation) Start->Workup Add Quench Reagent OrgPhase Organic Phase (Halogenated Matrix) Workup->OrgPhase Extract AqPhase Aqueous Phase (Salts & Water) Workup->AqPhase Separate HaloWaste Halogenated Waste (High-Temp Incineration) OrgPhase->HaloWaste Evaporate / Discard SolidWaste Solid Waste (Silica / Contaminated PPE) OrgPhase->SolidWaste Column Chromatography AqWaste Aqueous Waste (pH Adjusted 6-10) AqPhase->AqWaste Neutralize

Workflow for segregation and disposal routing of fluorinated pyridine reaction mixtures.

Emergency Spill Response Protocol

In the event of a localized spill involving solutions of 5-(Difluoromethyl)-3-methoxy-2-methylpyridine:

  • Isolate & Ventilate: Immediately secure the area. Ensure fume hoods are operating at maximum capacity to capture volatile halogenated carrier solvents.

  • Neutralize & Absorb: Do not use combustible materials (like paper towels) for large solvent spills. Apply an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth) to the spill perimeter, working inward .

  • Collect & Containerize: Using non-sparking tools, scoop the saturated absorbent into a wide-mouth HDPE container.

  • Label as Solid Hazardous Waste: Tag the container immediately, noting the exact chemical composition and the absorbent used.

References

  • Vanderbilt Environmental Health and Safety. "Laboratory Guide for Managing Chemical Waste." Vanderbilt University. Available at:[Link]

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental. Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University. Available at:[Link]

  • Environment, Health and Safety. "Laboratory Waste Management Plan." University of North Carolina at Chapel Hill. Available at:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.